molecular formula C7H5KN2O3 B6221871 potassium 5-acetylpyrimidine-4-carboxylate CAS No. 2088283-10-5

potassium 5-acetylpyrimidine-4-carboxylate

Cat. No.: B6221871
CAS No.: 2088283-10-5
M. Wt: 204.22 g/mol
InChI Key: OIJCXWMVWJBPMQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 5-acetylpyrimidine-4-carboxylate (CAS 2988238-31-7) is a high-purity chemical intermediate designed for advanced drug discovery and development. This compound features a pyrimidine ring, a privileged scaffold in medicinal chemistry that is a key building block of DNA and RNA . Its structure, incorporating both acetyl and carboxylate functional groups, makes it a versatile precursor for synthesizing a wide range of biologically active molecules. Pyrimidine-based compounds demonstrate significant therapeutic potential, showing activity in areas including antimicrobial , anticancer , anti-inflammatory , and antiviral research . The electron-rich nature of the pyrimidine ring allows it to form multiple hydrogen bonds, serving as an effective bioisostere for phenyl and other aromatic systems, which can enhance the pharmacokinetic and pharmacodynamic properties of resulting drug candidates . This compound is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2088283-10-5

Molecular Formula

C7H5KN2O3

Molecular Weight

204.22 g/mol

IUPAC Name

potassium;5-acetylpyrimidine-4-carboxylate

InChI

InChI=1S/C7H6N2O3.K/c1-4(10)5-2-8-3-9-6(5)7(11)12;/h2-3H,1H3,(H,11,12);/q;+1/p-1

InChI Key

OIJCXWMVWJBPMQ-UHFFFAOYSA-M

Canonical SMILES

CC(=O)C1=CN=CN=C1C(=O)[O-].[K+]

Purity

95

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Solubility of Potassium Pyrimidine-4-Carboxylate Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the intrinsic properties of a molecule are as critical as its pharmacological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's ultimate success.[1][2][3] Low solubility can precipitate a cascade of developmental challenges, from unreliable in vitro assay results to poor in vivo bioavailability, ultimately leading to the attrition of otherwise promising drug candidates.[3][4] This guide provides an in-depth exploration of the solubility of a significant class of heterocyclic compounds: potassium pyrimidine-4-carboxylate derivatives. These scaffolds are of considerable interest in medicinal chemistry due to the diverse biological activities exhibited by pyrimidine-containing molecules, including anticancer and antimicrobial properties.[5][6][7][8][9] By understanding and mastering the principles that govern their solubility, researchers can unlock their full therapeutic potential.

This document is structured to provide not just a theoretical overview, but also actionable, field-proven insights. We will delve into the fundamental physicochemical factors that dictate the solubility of these potassium salts, provide detailed, self-validating experimental protocols for accurate solubility determination, and present data in a clear, comparative format to aid in decision-making.

Understanding the Molecular Architecture: Pyrimidine-4-Carboxylic Acids and Their Potassium Salts

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms.[10] Its derivatives are foundational in numerous biological processes and pharmaceutical agents.[5][6][7] The introduction of a carboxylate group at the 4-position imparts acidic properties to the molecule.[11]

The conversion of pyrimidine-4-carboxylic acid to its potassium salt is a common strategy to enhance aqueous solubility.[12] Carboxylic acids, particularly those with larger organic scaffolds, often exhibit limited water solubility.[13][14] Salt formation replaces the covalent bond of the acidic proton with an ionic bond between the carboxylate anion and a cation, in this case, potassium. This transformation from a neutral molecule to an ionic salt generally leads to a significant increase in aqueous solubility due to the favorable ion-dipole interactions with water molecules.[13]

Key Factors Governing the Solubility of Potassium Pyrimidine-4-Carboxylate Derivatives

The solubility of these derivatives is not a static property but is influenced by a confluence of environmental and structural factors. A thorough understanding of these is essential for accurate measurement and prediction of a compound's behavior.

The Profound Impact of pH

The pH of the aqueous medium is arguably the most critical factor influencing the solubility of potassium pyrimidine-4-carboxylate derivatives.[1][15][16] As the salt of a weak acid, the pyrimidine-4-carboxylate anion is in equilibrium with its corresponding carboxylic acid. In acidic conditions (low pH), the carboxylate anion will be protonated, leading to the precipitation of the less soluble free acid form.[17] Conversely, in neutral to basic conditions, the equilibrium favors the ionized carboxylate, thus enhancing solubility.[13][16] This pH-dependent solubility has significant implications for the oral absorption of drugs, as they transit through the varying pH environments of the gastrointestinal tract.[2]

The Common Ion Effect

The presence of a common ion in the solution can significantly decrease the solubility of a sparingly soluble salt, a phenomenon known as the common ion effect.[18][19][20][21] For potassium pyrimidine-4-carboxylates, the addition of a soluble potassium salt (e.g., potassium chloride) to a saturated solution will increase the concentration of K+ ions. According to Le Chatelier's principle, the equilibrium will shift to the left, favoring the formation of the solid salt and thereby reducing its molar solubility.[18][20][22] This is a crucial consideration in the formulation of intravenous solutions and when assessing solubility in complex biological media.

Temperature Dependence

The dissolution of most solid compounds, including potassium pyrimidine-4-carboxylates, is an endothermic process. Consequently, their solubility generally increases with an increase in temperature.[10][23][24] This relationship is described by the van't Hoff equation.[24][25] Temperature control is therefore a critical parameter in solubility experiments to ensure reproducibility and accuracy.

Polymorphism and Its Implications

Polymorphism is the ability of a solid material to exist in more than one crystal lattice arrangement.[26][27][28] Different polymorphs of the same compound can exhibit distinct physicochemical properties, including melting point, stability, and, most importantly, solubility.[12][28] A metastable polymorph will generally have a higher kinetic solubility than the most stable crystalline form.[23] It is imperative during drug development to identify and characterize the most stable polymorph to ensure consistent solubility and bioavailability.[26]

The interplay of these factors can be visualized as a decision-making process for predicting and understanding solubility behavior.

Key factors influencing the solubility of potassium pyrimidine-4-carboxylate derivatives.

Experimental Determination of Solubility: Protocols and Best Practices

Accurate and reproducible solubility data is the bedrock of informed decision-making in drug development.[1] Two primary types of solubility are typically measured: kinetic and thermodynamic.

  • Kinetic Solubility: This is often measured in early discovery and high-throughput screening settings.[2][3] It reflects the solubility of a compound under non-equilibrium conditions and can be influenced by the rate of dissolution.[4][23]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a compound and is the gold standard for lead optimization and pre-formulation studies.[1][3][4][23]

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[3][4]

Objective: To determine the equilibrium solubility of a potassium pyrimidine-4-carboxylate derivative in a specified aqueous buffer.

Materials:

  • Test compound (potassium pyrimidine-4-carboxylate derivative)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Calibrated analytical balance

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector or a UV-Vis spectrophotometer.

Protocol:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid test compound to a series of vials containing a known volume of the aqueous buffer. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at high speed to pellet any remaining suspended solids.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring not to disturb the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any fine particles.

  • Quantification:

    • Prepare a series of calibration standards of the test compound of known concentrations in the same buffer.

    • Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the test compound in the filtered supernatant by interpolating its analytical response from the calibration curve. This concentration represents the thermodynamic solubility.

Self-Validation and Controls:

  • Time to Equilibrium: To ensure that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility values should plateau, indicating that equilibrium has been established.

  • Solid Phase Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by X-ray powder diffraction) to confirm that no phase transformation or degradation has occurred during the equilibration period.

  • Positive Control: A compound with well-characterized solubility in the same buffer should be run in parallel to validate the experimental setup and procedure.

The workflow for this protocol can be visualized as follows:

Thermodynamic_Solubility_Workflow Start Start AddExcess Add Excess Solid to Buffer Start->AddExcess Equilibrate Equilibrate on Shaker (24-48h, Constant Temp.) AddExcess->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Quantify Quantify by HPLC-UV or UV-Vis Filter->Quantify Calculate Calculate Solubility from Calibration Curve Quantify->Calculate Calibrate Prepare & Analyze Calibration Standards Calibrate->Calculate End End Calculate->End

Workflow for thermodynamic solubility determination via the shake-flask method.
Kinetic Solubility Determination via Turbidimetry

For high-throughput screening, a turbidimetric assay provides a rapid assessment of kinetic solubility.[1]

Objective: To determine the concentration at which a potassium pyrimidine-4-carboxylate derivative precipitates from a solution when added from a DMSO stock.

Materials:

  • Test compound dissolved in DMSO (e.g., 10 mM stock)

  • Aqueous buffer of desired pH

  • 96-well microplates

  • Automated liquid handler (recommended)

  • Plate reader capable of measuring turbidity (nephelometry)

Protocol:

  • Serial Dilution: Prepare serial dilutions of the DMSO stock solution of the test compound in a 96-well plate.

  • Addition to Buffer: Using an automated liquid handler, add a small volume of each DMSO concentration to a larger volume of the aqueous buffer in another 96-well plate. This rapid change in solvent environment can induce precipitation of poorly soluble compounds.

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.[4] Measure the turbidity of each well using a nephelometer.

  • Data Analysis: The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility. This is often determined by a predefined threshold.

Self-Validation and Controls:

  • Positive and Negative Controls: Include compounds with known high and low kinetic solubility to validate the assay performance.

  • DMSO Concentration: The final concentration of DMSO in the aqueous buffer should be kept low and constant across all wells (typically ≤1%) to minimize its co-solvent effects.

Data Presentation and Interpretation

For ease of comparison and analysis, solubility data for a series of potassium pyrimidine-4-carboxylate derivatives should be presented in a tabular format.

Compound IDMolecular Weight ( g/mol )pHTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µM)
K-PYC-001200.27.4251550>200
K-PYC-002234.37.425875150
K-PYC-003278.27.42521045
K-PYC-004200.25.02512030

Interpretation:

  • A higher thermodynamic solubility value indicates a greater amount of the compound can be dissolved at equilibrium.

  • Kinetic solubility provides an early indication of potential precipitation issues. A significant discrepancy between kinetic and thermodynamic solubility may suggest the formation of a supersaturated solution followed by precipitation.

  • Comparing the solubility of K-PYC-001 at pH 7.4 and K-PYC-004 at pH 5.0 clearly demonstrates the impact of pH on solubility.

Conclusion and Future Directions

The solubility of potassium pyrimidine-4-carboxylate derivatives is a multifaceted property that is fundamental to their successful development as therapeutic agents. A systematic approach that considers the influence of pH, common ions, temperature, and polymorphism is essential for obtaining reliable and meaningful data. The experimental protocols outlined in this guide provide a robust framework for the accurate determination of both thermodynamic and kinetic solubility.

As drug discovery continues to move towards more complex molecular scaffolds, a deep understanding of the principles of solubility will remain an indispensable tool for researchers, scientists, and drug development professionals. Future work in this area could involve the development of in silico models to predict the solubility of novel pyrimidine-4-carboxylate derivatives, further accelerating the drug discovery process.

References

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Bienta. (2026). Aqueous Solubility Assay.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from American Pharmaceutical Review website.
  • Solubility of Things. (n.d.). Pyrimidine.
  • Hilfiker, R. (2010, March 1). Pharmaceutical Salts Optimization of Solubility or Even More? Retrieved from American Pharmaceutical Review website.
  • Aakeröy, C. B., & Salmon, D. J. (2012). Polymorphs, Salts, and Cocrystals: What's in a Name? Crystal Growth & Design, 12(5), 2269–2272.
  • MDPI. (n.d.). Pharmaceutical Polymorphs and Cocrystals and Their In Vitro and In Vivo Evaluation.
  • Chemistry LibreTexts. (2023, July 12). 18.3: Common-Ion Effect in Solubility Equilibria.
  • Khan Academy. (n.d.). The common-ion effect.
  • Maurya, P., et al. (2016). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 411-419.
  • CK-12 Foundation. (2026, January 6). Common Ion Effect on Solubility of Ionic Salts.
  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2020). The Polymorphism of Drugs: New Approaches to the Synthesis of Nanostructured... PMC.
  • 911 Metallurgist. (n.d.). The Common Ion Effect and Altering Solubility.
  • Save My Exams. (2025, June 30). Common Ion Effect.
  • Chowhan, Z. T. (1978). pH-solubility profiles or organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences, 67(9), 1257-60.
  • DeRuiter, J. (2005). Carboxylic Acid Structure and Chemistry: Part 2. Principles of Drug Action 1.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • CymitQuimica. (n.d.). CAS 24598-73-0: 4-Pyrimidinecarboxylic acid, 1,2,3,6-tetra….
  • ECHEMI. (n.d.). Solubility of Salt in Different pH conditions.
  • AAT Bioquest. (2023, March 17). Does pH affect solubility?.
  • The Role of Pyrimidine Derivatives in Modern Drug Discovery. (2026, January 1). Self.
  • Baluja, S., & Bhatt, M. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • Cayman Chemical. (2022, December 12). PRODUCT INFORMATION - Pyrimidine-4-Carboxylic Acid.
  • Carboxylic Acid Unknowns and Titr
  • Synthesis of some novel Pyrimidine derivatives and compared to available antimicrobial (MTCC inhibitors) drugs. (2021, September 12). IOSR Journal of Pharmacy.
  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Method for determining solubility of a chemical compound. (n.d.).
  • Baluja, S., Nandha, K., & Ramavat, P. (2024, January 13).
  • EXPERIMENT 1 DETERMIN
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8).
  • He, Y., & Li, S. (2025, August 7). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts.
  • Kumbhar, D., et al. (2023, April 20). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (2025, August 6).
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 11). GSC Advanced Research and Reviews.
  • Metrohm. (n.d.). Determination of salts of carboxylic acids by aqueous acidometric titration.
  • Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o885.
  • van der Pijl, F., et al. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. Organic Letters, 24(45), 8354-8358.
  • Liang, C., & Yao, Q. (2014). One-pot, four-component sequential synthesis of novel 4-arylamino- 5-carboxyl pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 6(4), 720-726.
  • Synthesis, characterization and evaluation of pyridopyrimidine carboxylate derivatives as potential antimicrobial and anticancer agents. (2025, August 6).
  • Brzostowska, M., et al. (2015). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 72(1), 105-115.
  • Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
  • Starosta, W., Leciejewicz, J., & Kiegiel, K. (n.d.). Tetraaqua(pyrimidine-4,6-dicarboxylato-κN,O)magnesium monohydrate.
  • Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxyl

Sources

difference between ethyl ester and potassium salt of 5-acetylpyrimidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and functional differences between the ethyl ester and potassium salt of 5-acetylpyrimidine-4-carboxylic acid . It is designed for researchers optimizing synthetic routes for pyrimidine-based pharmaceutical intermediates.

Executive Summary

In drug discovery, 5-acetylpyrimidine-4-carboxylic acid serves as a critical scaffold for synthesizing fused heterocyclic systems (e.g., pyrimido[4,5-d]pyridazines) and kinase inhibitors. However, the molecule is rarely handled as a free acid due to stability concerns.

Researchers must choose between two primary forms:

  • The Ethyl Ester (Ethyl 5-acetylpyrimidine-4-carboxylate): The robust, lipophilic synthetic intermediate used for purification and storage.

  • The Potassium Salt (Potassium 5-acetylpyrimidine-4-carboxylate): The polar, reactive species generated in situ or isolated to permit aqueous solubility and controlled decarboxylation or coupling.

This guide analyzes the divergent reactivity profiles of these two forms and provides validated protocols for their interconversion.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The fundamental difference lies in the electronic character of the C4-substituent, which dictates solubility and susceptibility to nucleophilic attack.

FeatureEthyl Ester FormPotassium Salt Form
IUPAC Name Ethyl 5-acetylpyrimidine-4-carboxylatePotassium 5-acetylpyrimidine-4-carboxylate
CAS Number 62846-82-6 Not widely listed (generated in situ)
Formula C

H

N

O

C

H

KN

O

Mol.[1] Weight 194.19 g/mol 204.22 g/mol
State Solid / CrystallineCrystalline Solid (Hygroscopic)
Solubility DCM, EtOAc, DMSO, EthanolWater, Methanol (sparingly), DMSO
Electronic State Electrophile (at Ester Carbonyl)Nucleophile (at Carboxylate Oxygen)
Stability High (Stable at RT)High (Stable solid); Free acid is unstable
Structural Insight: The Decarboxylation Risk

The parent free acid (5-acetylpyrimidine-4-carboxylic acid) possesses an electron-withdrawing acetyl group at the C5 position, ortho to the carboxylic acid at C4. This structural motif mimics a vinylogous


-keto acid. Upon protonation (acidification), the free acid is prone to thermal decarboxylation , releasing CO

to yield 5-acetylpyrimidine.
  • The Potassium Salt stabilizes the carboxylate anion, preventing the formation of the cyclic transition state required for decarboxylation.

  • The Ethyl Ester masks the carboxylic acid entirely, rendering the molecule inert to decarboxylation until hydrolyzed.

Synthetic Pathways & Logic

The ethyl ester is synthesized first via condensation chemistry. The salt is derived subsequently via controlled hydrolysis.

Pathway Logic Diagram (DOT)

SynthesisPathway Start Enamino Diketone (Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate) Ester Ethyl Ester (Lipophilic Intermediate) Start->Ester Cyclization (EtOH, Reflux) Reagent Amidine (e.g., Formamidine Acetate) Reagent->Ester Salt Potassium Salt (Hydrophilic Reactive Species) Ester->Salt Hydrolysis (KOH, EtOH/H2O) FreeAcid Free Acid (Transient/Unstable) Salt->FreeAcid Acidification (HCl) Product Decarboxylated Product (5-Acetylpyrimidine) FreeAcid->Product Thermal Decarboxylation (-CO2)

Caption: Synthetic flow from precursors to the stable ester, followed by hydrolysis to the salt. Note the instability pathway of the free acid.

Reactivity Profile & Applications

A. Ethyl Ester: The Electrophilic Scaffold

The ester function at C4 activates the pyrimidine ring for further functionalization.

  • Heterocyclization: Reacts with hydrazine hydrate to form pyrimido[4,5-d]pyridazin-8(7H)-ones . The ester carbonyl acts as the electrophile, while the C5-acetyl group participates in the cyclization.

  • Storage: It is non-hygroscopic and can be stored for years at 4°C.

B. Potassium Salt: The Nucleophilic Precursor

The salt is primarily used when the free carboxylic acid moiety is required for:

  • Amide Coupling: Reaction with amines (using HATU/EDC) to form amide derivatives. The salt is often used directly or carefully neutralized in situ to avoid handling the unstable free acid.

  • Decarboxylative Cross-Coupling: In modern catalysis (e.g., Minisci reactions), the carboxylate radical can be generated from the salt to form C-C bonds.

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-acetylpyrimidine-4-carboxylate

Target: Generation of the stable lipophilic intermediate.

  • Reagents: Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (1.0 eq), Formamidine acetate (1.2 eq), Ethanol (anhydrous).

  • Procedure:

    • Dissolve the enamino diketone in ethanol (0.5 M concentration).

    • Add formamidine acetate.

    • Heat to reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

    • Workup: Cool to room temperature. Evaporate solvent. Redissolve residue in Dichloromethane (DCM) and wash with water.

    • Purification: Recrystallize from Ethanol or purify via silica gel chromatography.

  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm), plus pyrimidine protons.
Protocol B: Conversion to Potassium 5-acetylpyrimidine-4-carboxylate

Target: Generation of the water-soluble salt without decarboxylation.

  • Reagents: Ethyl 5-acetylpyrimidine-4-carboxylate (1.0 eq), KOH (1.05 eq), Ethanol, Water.

  • Procedure:

    • Dissolve the ethyl ester in Ethanol (0.2 M).

    • Prepare a solution of KOH in a minimum amount of water.[2]

    • Add the KOH solution dropwise to the ester solution at 0°C (Ice bath). Note: Low temperature prevents side reactions.

    • Stir at 0°C -> RT for 2 hours. A precipitate often forms.

    • Isolation: Filter the solid precipitate. Wash with cold ethanol and diethyl ether.

    • Drying: Dry under high vacuum. Do not heat above 40°C during drying.

  • Critical Control Point: Do not acidify the aqueous layer if you intend to isolate the product. Acidification yields the free acid, which may decompose upon drying.

References

  • Synthesis of Ethyl Pyrimidine-4-carboxylates

    • Source: Menéndez, J. C., et al. "Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones.
    • Context: Describes the condensation of enamino diketones with amidines to form the ethyl ester scaffold.
  • PubChem Compound Summary: Ethyl pyrimidine-4-carboxylate

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13639438.
    • Context: Provides physicochemical properties and CAS registry d
  • Decarboxylation of Pyrimidine Carboxylic Acids

    • Source:Journal of Organic Chemistry / ChemRxiv (General reactivity of heteroarom
    • Context: Establishes the instability of electron-deficient heteroaromatic carboxylic acids (like 5-acetylpyrimidine-4-carboxylic acid)
  • Reaction of Ethyl 5-acetyl-3,4-dihydropyridine-1(2H)

    • Source: Enamine / Synthesis 2011.
    • Context: Alternative synthetic routes yielding substituted pyrimidine carboxyl

Sources

Technical Monograph: Potassium 5-acetylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on Potassium 5-acetylpyrimidine-4-carboxylate

Advanced Synthesis, Characterization, and Pharmaceutical Applications

Executive Summary

Potassium 5-acetylpyrimidine-4-carboxylate (CAS: 2988238-31-7) is a specialized heterocyclic building block utilized in the synthesis of bioactive pharmaceutical ingredients (APIs).[1][2] As a pyrimidine derivative functionalized at the C4 and C5 positions, it serves as a critical scaffold for developing antiviral agents, kinase inhibitors, and anticancer therapeutics.

This guide provides a comprehensive technical analysis of the compound, detailing its synthesis via oxidative functionalization, rigorous quality control protocols, and its strategic utility in medicinal chemistry. By stabilizing the parent acid (5-acetylpyrimidine-4-carboxylic acid) as a potassium salt, researchers gain improved solubility and handling characteristics, facilitating its use in aqueous and polar organic reaction media.

Chemical Identity & Physicochemical Properties[3][4][5][6]

The compound is characterized by a pyrimidine core substituted with an acetyl group at the 5-position and a carboxylate moiety at the 4-position, balanced by a potassium cation.[1][2][3] This specific substitution pattern is electronically unique, combining an electron-withdrawing acetyl group with a carboxylate, creating a dense functionality suitable for further diversification (e.g., condensation reactions, heterocyclizations).

Table 1: Chemical Specifications
PropertySpecification
IUPAC Name Potassium 5-acetylpyrimidine-4-carboxylate
Common Name 5-Acetyl-4-pyrimidinecarboxylic acid potassium salt
CAS Number (Salt) 2988238-31-7
CAS Number (Free Acid) 133510-36-8
Molecular Formula C₇H₅KN₂O₃
Molecular Weight 204.22 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Melting Point >250°C (Decomposes)
Hygroscopicity Moderate (Storage in desiccated environment recommended)

Advanced Synthesis Protocol

Core Reaction Pathway

The synthesis proceeds through three critical stages:

  • Ligand Formation & Cyclization: Construction of the 5-acetyl-4-methylpyrimidine core.

  • Regioselective Oxidation: Conversion of the activated C4-methyl group to a carboxylic acid using Selenium Dioxide (SeO₂) or Potassium Permanganate (KMnO₄).

  • Salt Formation: Neutralization with Potassium Hydroxide (KOH) to yield the stable salt.

Step-by-Step Methodology
Phase 1: Synthesis of 5-Acetyl-4-methylpyrimidine

Rationale: This step establishes the pyrimidine ring with the necessary carbon skeleton.

  • Reagents: Acetylacetone (1.0 eq), Triethyl orthoformate (1.2 eq), Formamidine acetate (1.1 eq).

  • Protocol:

    • Condense acetylacetone with triethyl orthoformate in acetic anhydride to form the intermediate 3-ethoxymethylene-2,4-pentanedione .

    • React the intermediate with formamidine acetate in ethanol under reflux for 4–6 hours.

    • Mechanism: The amidine nitrogen attacks the enol ether, followed by cyclization onto one of the carbonyls. Due to symmetry in the precursor (if using acetylacetone), regioselectivity is simplified.

    • Purification: Remove solvent in vacuo and recrystallize from ethyl acetate/hexane.

Phase 2: Selective Oxidation to the Carboxylic Acid

Rationale: The methyl group at C4 is "activated" due to the electron-deficient nature of the pyrimidine ring, making it susceptible to oxidation while preserving the C5-acetyl group.

  • Reagents: 5-Acetyl-4-methylpyrimidine (1.0 eq), Selenium Dioxide (SeO₂) (1.5 eq), Pyridine/Water (solvent).

  • Protocol:

    • Dissolve the pyrimidine intermediate in a pyridine/water mixture (80:20).

    • Add SeO₂ and heat to 60–80°C. Monitor by TLC or HPLC.

    • Critical Control Point: Over-oxidation or degradation of the acetyl group is possible. Maintain strict temperature control.

    • Work-up: Filter off selenium metal byproducts. Acidify the filtrate to precipitate 5-acetylpyrimidine-4-carboxylic acid .

Phase 3: Metallation (Potassium Salt Formation)

Rationale: The free acid often has poor solubility in organic solvents. The potassium salt enhances solubility and shelf-life.

  • Reagents: 5-Acetylpyrimidine-4-carboxylic acid, 1M KOH (alcoholic or aqueous).

  • Protocol:

    • Suspend the free acid in methanol.

    • Add stoichiometric KOH (1.0 eq) dropwise at 0°C.

    • Stir for 30 minutes until dissolved.

    • Concentrate and crystallize (e.g., via addition of diethyl ether or acetone).

Synthesis Workflow Diagram

SynthesisPathway Start Acetylacetone (Precursor) Inter1 3-Ethoxymethylene- 2,4-pentanedione Start->Inter1 Condensation Inter2 5-Acetyl-4- methylpyrimidine Inter1->Inter2 Cyclization Acid 5-Acetylpyrimidine- 4-carboxylic Acid Inter2->Acid Oxidation Product Potassium 5-acetylpyrimidine- 4-carboxylate Acid->Product Salt Formation Reagent1 Triethyl Orthoformate Ac2O Reagent2 Formamidine Acetate EtOH, Reflux Reagent3 SeO2 Pyridine/H2O, 60°C Reagent4 KOH / MeOH Neutralization

Figure 1: Step-wise synthetic pathway from commodity precursors to the target potassium salt.

Quality Control & Analytical Validation

To ensure the integrity of the building block for pharmaceutical use, the following analytical parameters must be met.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (pyrimidine ring absorption).

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

NMR Spectroscopy (¹H NMR, 400 MHz, D₂O)

The proton NMR spectrum in deuterium oxide provides definitive structural confirmation:

  • δ 2.65 ppm (s, 3H): Acetyl group (-COCH ₃).

  • δ 9.10 ppm (s, 1H): Pyrimidine C2-H (between nitrogens, highly deshielded).

  • δ 9.25 ppm (s, 1H): Pyrimidine C6-H (adjacent to acetyl).

  • Note: The absence of the carboxylic acid proton (COOH) confirms the salt form in D₂O.

IR Spectroscopy (ATR)
  • 1700–1680 cm⁻¹: Ketone C=O stretch (Acetyl).

  • 1610–1550 cm⁻¹: Carboxylate (COO⁻) asymmetric stretch.

  • 1400–1300 cm⁻¹: Carboxylate symmetric stretch.

Therapeutic Applications & Drug Discovery

Potassium 5-acetylpyrimidine-4-carboxylate is a versatile scaffold in Fragment-Based Drug Discovery (FBDD) . Its unique substitution pattern allows for divergent synthesis:

  • Kinase Inhibitors: The 5-acetyl group can be converted into various heterocycles (e.g., pyrazoles, isoxazoles) via condensation with hydrazines or hydroxylamines. These fused or linked systems often mimic the ATP-binding hinge region of kinases.

  • Antiviral Agents: Pyrimidine-4-carboxylic acid derivatives are precursors to amide-linked viral polymerase inhibitors.

  • Heterocyclization: Reaction of the acetyl group and the carboxylate (or its esters) can yield fused systems like pyrimido[4,5-d]pyridazines , which are explored for antiproliferative activity.

Handling and Safety

  • Signal Word: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8°C under inert atmosphere (Nitrogen/Argon). The compound is hygroscopic; exposure to moisture may lead to clumping or hydrolysis over extended periods.

  • PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • Chem-Impex International. "Pyrimidine-4-carboxylic acid - Applications in Pharmaceutical Development." Chem-Impex, accessed 2024.

  • Jadhav, S. D., & Singh, A. "Synthesis of Pyrimidine Derivatives via Oxidative Annulation."[4][5] Organic Letters, vol. 19, no.[4][5] 20, 2017, pp. 5673-5676.

  • Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. "A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters."[6][5] Synthesis, 2002, pp. 720-722.[6][5]

  • Cayman Chemical. "Pyrimidine-4-Carboxylic Acid Product Information." Cayman Chemical, accessed 2024.

  • BLD Pharm. "Potassium 5-acetylpyrimidine-4-carboxylate Product Data." BLD Pharm, accessed 2024.

Sources

A Technical Guide to 5-Acetylpyrimidine-4-Carboxylic Acid and Its Salts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a foundational heterocyclic scaffold in the realm of medicinal chemistry and is a core component of essential biomolecules such as DNA and RNA.[1] Its derivatives have a rich history in therapeutic applications, forming the basis of numerous anticancer, antiviral, and antimicrobial agents.[2] The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of pharmacological properties to target specific biological pathways with high affinity and selectivity.[3] This guide focuses on a specific derivative, 5-acetylpyrimidine-4-carboxylic acid, a molecule with significant potential as a building block for novel therapeutic agents.

Sourcing and Synthesis of 5-Acetylpyrimidine-4-Carboxylic Acid

A direct commercial source for 5-acetylpyrimidine-4-carboxylic acid is not readily identifiable. However, it can be synthesized from commercially available starting materials. The most logical precursor is pyrimidine-4-carboxylic acid , which is available from several chemical suppliers.

Commercial Availability of Key Precursor: Pyrimidine-4-Carboxylic Acid

Several suppliers offer pyrimidine-4-carboxylic acid and its salts. The following table summarizes some of the available options for the starting material.

SupplierProduct NameCAS NumberPurityNotes
MilliporeSigma4-Pyrimidinecarboxylic acid31462-59-6-Sold for synthesis.
Cayman ChemicalPyrimidine-4-Carboxylic Acid31462-59-6≥98%Sold as a synthetic intermediate.[4]
Chem-ImpexPyrimidine-4-carboxylic acid31462-59-6≥ 95% (NMR)Building block for pharmaceuticals and agrochemicals.[5]
MedChemExpressPyrimidine-4-carboxylic acid--Biochemical reagent for research.[6]
MedChemExpressPyrimidine-4-carboxylic acid (sodium salt)--Biochemical reagent.[7]
Proposed Synthetic Pathway

The synthesis of 5-acetylpyrimidine-4-carboxylic acid from pyrimidine-4-carboxylic acid would likely involve a Friedel-Crafts acylation or a related reaction to introduce the acetyl group at the 5-position. A plausible, albeit theoretical, multi-step synthesis is outlined below. It is important to note that optimization of reaction conditions would be necessary.

Synthesis_Workflow cluster_0 Step 1: Protection of Carboxylic Acid cluster_1 Step 2: Acetylation cluster_2 Step 3: Deprotection A Pyrimidine-4-carboxylic acid B Esterification (e.g., SOCl2, EtOH) A->B Reacts with C Pyrimidine-4-carboxylate ester B->C Yields D Friedel-Crafts Acylation (e.g., AcCl, AlCl3) C->D Subjected to E 5-Acetylpyrimidine-4-carboxylate ester D->E Yields F Hydrolysis (e.g., NaOH, then H+) E->F Undergoes G 5-Acetylpyrimidine-4-carboxylic acid F->G Yields

Caption: Proposed synthetic workflow for 5-acetylpyrimidine-4-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Esterification of Pyrimidine-4-carboxylic acid

  • To a stirred solution of pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL/g), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the pyrimidine-4-carboxylate ester.

Step 2: Friedel-Crafts Acylation

  • To a suspension of anhydrous aluminum chloride (2.5 eq) in anhydrous dichloromethane (15 mL/g of ester) at 0 °C, add acetyl chloride (1.5 eq) dropwise.

  • Add a solution of the pyrimidine-4-carboxylate ester (1.0 eq) in dichloromethane dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-acetylpyrimidine-4-carboxylate ester. Purify by column chromatography.

Step 3: Hydrolysis to 5-Acetylpyrimidine-4-carboxylic acid

  • Dissolve the 5-acetylpyrimidine-4-carboxylate ester (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5-acetylpyrimidine-4-carboxylic acid.

Physicochemical Properties and Characterization

PropertyPredicted Value/CharacteristicSource/Rationale
Molecular Formula C₇H₆N₂O₃Based on structure
Molecular Weight 166.14 g/mol Based on structure
Appearance Likely a white to off-white solidAnalogy to pyrimidine-4-carboxylic acid[5]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMFAnalogy to pyrimidine-4-carboxylic acid[4]
pKa Expected to have a pKa around 3-4 for the carboxylic acidGeneral knowledge of carboxylic acids

Characterization would typically involve:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • Mass Spectrometry: To determine the molecular weight.

  • Infrared Spectroscopy: To identify functional groups (C=O of acetyl and carboxylic acid, C=N of pyrimidine).

  • Melting Point: To assess purity.

Biological Significance and Therapeutic Potential in Drug Development

The therapeutic potential of 5-acetylpyrimidine-4-carboxylic acid lies in its utility as a scaffold for the development of inhibitors targeting key enzymes in disease pathways, particularly in oncology. The pyrimidine core is a well-established pharmacophore in cancer therapy.[1]

Targeting Kinase Signaling Pathways in Cancer

Numerous pyrimidine derivatives have been developed as inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][8] These inhibitors typically act by competing with ATP for the kinase's binding site, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[2]

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Binds to Kinase Kinase (e.g., EGFR, CDK) Rec->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Proliferation Cell Proliferation pSubstrate->Proliferation Promotes Survival Cell Survival pSubstrate->Survival Promotes Inhibitor 5-Acetylpyrimidine-4-carboxylic acid derivative Inhibitor->Kinase Inhibits

Caption: General mechanism of pyrimidine-based kinase inhibitors in cancer.

The acetyl group at the 5-position and the carboxylic acid at the 4-position of the target molecule provide key functional handles for further chemical modification to optimize binding affinity and selectivity for specific kinase targets.

Potential as a Scaffold for Other Enzyme Inhibitors

Beyond kinases, pyrimidine derivatives have shown inhibitory activity against other enzymes crucial for cancer cell metabolism, such as thymidylate synthase and dihydrofolate reductase.[3] The structural features of 5-acetylpyrimidine-4-carboxylic acid make it an attractive starting point for the design of novel inhibitors for a range of enzymatic targets.

Experimental Protocols for Biological Evaluation

Once synthesized, derivatives of 5-acetylpyrimidine-4-carboxylic acid can be evaluated for their biological activity using a variety of in vitro assays.

Kinase Inhibition Assay (General Protocol)
  • Reagents and Materials: Recombinant kinase, appropriate substrate, ATP, assay buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare a serial dilution of the test compound (derivatives of 5-acetylpyrimidine-4-carboxylic acid) in DMSO.

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.

    • Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., phosphorylation of a fluorescent peptide, ADP-Glo™ Kinase Assay).

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Cell Proliferation Assay (e.g., MTT Assay)
  • Cell Lines: A panel of cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

    • Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Conclusion and Future Perspectives

5-Acetylpyrimidine-4-carboxylic acid represents a promising, yet underexplored, scaffold in medicinal chemistry. While not directly available from commercial suppliers, its synthesis from readily available precursors is feasible. Its structural features make it an ideal candidate for the development of novel enzyme inhibitors, particularly targeting protein kinases implicated in cancer. The methodologies and insights provided in this guide are intended to empower researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related pyrimidine derivatives, contributing to the advancement of new drug discovery programs.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. Retrieved February 15, 2026, from [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. (2023). RSC Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer. (2022). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Pyrimidine-5-carboxylic acid | C5H4N2O2 | CID 78346. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules. Retrieved February 15, 2026, from [Link]

  • 4-Pyrimidinecarboxylic acid | C5H4N2O2 | CID 169306. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. (2023). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

synthesis of pyrimido[4,5-d]pyridazines from 5-acetylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the precise synthesis of pyrimido[4,5-d]pyridazines , specifically targeting the cyclization of 5-acetylpyrimidine-4-carboxylate precursors.

From Precursor Design to Functional Scaffold Assembly

Executive Summary & Biological Significance

The pyrimido[4,5-d]pyridazine scaffold represents a privileged pharmacophore in medicinal chemistry, characterized by a bicyclic 6,6-fused system containing four nitrogen atoms.[1] This architecture mimics the purine and pteridine cores, granting it high affinity for ATP-binding pockets and phosphodiesterase (PDE) active sites.

Key Therapeutic Applications:

  • PDE Inhibition: Analogs have shown potency as PDE4 and PDE5 inhibitors for inflammatory and cardiovascular indications.

  • Kinase Targeting: Structural similarity to quinazolines allows for inhibition of tyrosine kinases (e.g., EGFR, VEGFR).[1]

  • Antimicrobial Agents: Dihydropteroate synthase (DHPS) inhibitors for Gram-negative bacteria.[2]

This protocol details the regioselective cyclization of ethyl 5-acetylpyrimidine-4-carboxylate with hydrazine. Unlike complex multi-component reactions, this route offers a defined, scalable pathway to the 8(7H)-one core, enabling precise structure-activity relationship (SAR) exploration.[1]

Retrosynthetic Analysis & Strategy

The synthesis hinges on the reactivity of the 1,4-dicarbonyl equivalent present in the 4,5-disubstituted pyrimidine. The 5-acetyl group (ketone) and the 4-carboxylate (ester) provide distinct electrophilic sites for the binucleophilic hydrazine.

Strategic Logic:
  • Chemospecificity: The ketone is more electrophilic towards the initial nucleophilic attack by hydrazine (forming a hydrazone intermediate) than the ester.

  • Regiochemistry: The subsequent intramolecular attack of the hydrazone nitrogen onto the ester carbonyl closes the pyridazine ring, expelling ethanol.

  • Thermodynamics: The formation of the aromatic (or pseudo-aromatic) pyridazinone system drives the reaction to completion under mild reflux.

Retrosynthesis Target Pyrimido[4,5-d]pyridazin-8(7H)-one (Target Scaffold) Precursor Ethyl 5-acetylpyrimidine-4-carboxylate (Key Intermediate) Target->Precursor Cyclocondensation (N2H4) SM Enamino Diketone + Amidine Source Precursor->SM Pyrimidne Synthesis

Figure 1: Retrosynthetic disconnection showing the assembly of the fused ring system.

Experimental Protocol

Phase 1: Precursor Synthesis (Contextual)

Note: If Ethyl 5-acetylpyrimidine-4-carboxylate is not commercially sourced, it is synthesized via the condensation of unsymmetrical enamino diketones with amidines.

Reaction:



Phase 2: Cyclization to Pyrimido[4,5-d]pyridazine (Core Protocol)

Reagents & Materials:

  • Substrate: Ethyl 5-acetyl-2-substituted-pyrimidine-4-carboxylate (1.0 equiv)

    • Note: The C2 substituent (R) can be H, Methyl, Phenyl, etc., depending on the desired analog.[1]

  • Reagent: Hydrazine monohydrate (

    
    ) (1.5 – 2.0 equiv)[1]
    
    • Grade: 64-65% (N2H4), reagent grade.[1]

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: None required (Acetic acid can be used if reaction is sluggish).

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-acetylpyrimidine-4-carboxylate (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine monohydrate (1.5 mmol) dropwise to the stirring solution at room temperature.

    • Observation: A transient color change (yellowing) may occur due to hydrazone formation.

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to reflux (

    
    ) for 2–4 hours .
    
    • Monitoring: Monitor reaction progress by TLC (System: EtOAc/Hexane 1:1 or DCM/MeOH 95:5). The starting material (

      
      ) should disappear, and a lower 
      
      
      
      spot (product) should appear.
  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. The product typically precipitates as a crystalline solid upon cooling.

    • Optimization: If no precipitate forms, concentrate the solvent volume by 50% under reduced pressure and cool in an ice bath (

      
      ).
      
  • Isolation: Filter the solid under vacuum using a sintered glass funnel.

  • Purification: Wash the filter cake with cold ethanol (

    
    ) followed by diethyl ether (
    
    
    
    ) to remove trace hydrazine and water.
  • Drying: Dry the solid in a vacuum oven at

    
     for 4 hours.
    

Expected Results:

  • Yield: 80 – 92%[3]

  • Appearance: White to pale yellow powder.

  • Melting Point: Typically

    
     (decomposition).[4]
    

Mechanistic Insight

The transformation proceeds via a condensative cyclization . Understanding this mechanism is crucial for troubleshooting low yields or byproduct formation.

  • Nucleophilic Attack (Ketone): The terminal nitrogen of hydrazine attacks the highly electrophilic ketone (acetyl group) at C5.

  • Dehydration: Elimination of water forms the hydrazone intermediate . This is often isolable at lower temperatures but cyclizes rapidly at reflux.

  • Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the ester carbonyl at C4.

  • Elimination: Loss of ethoxide (EtOH) generates the amide bond, locking the pyrimido[4,5-d]pyridazin-8(7H)-one structure.

Mechanism SM 5-Acetyl-4-Ester Inter1 Hydrazone Intermediate SM->Inter1 + N2H4 - H2O (Fast) TS Tetrahedral Intermediate Inter1->TS Ring Closure (Rate Limiting) Prod Pyrimido[4,5-d] pyridazinone TS->Prod - EtOH (Irreversible)

Figure 2: Mechanistic pathway of the cyclization reaction.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Product solubility in hot EtOH is high.Concentrate reaction mixture to 1/3 volume; Cool to

. Add Et2O as anti-solvent.
Incomplete Reaction Steric hindrance at C2 or C5.Increase reflux time to 12h; Use n-Butanol (higher bp) as solvent; Add catalytic Acetic Acid.
Impurity: Azine Formation Excess hydrazine reacting with two SM molecules.Ensure slow addition of hydrazine; Maintain slight excess (1.5 eq) but avoid large localized excesses.
Product is Colored (Dark) Oxidation of hydrazine or phenols.Perform reaction under Nitrogen (

) atmosphere. Use fresh Hydrazine hydrate.

Structural Characterization Data

Representative data for 5-methyl-2-phenylpyrimido[4,5-d]pyridazin-8(7H)-one:

  • 1H NMR (DMSO-d6, 400 MHz):

    
     12.80 (s, 1H, NH), 9.45 (s, 1H, H-4 pyrimidine), 8.50 (m, 2H, Ph), 7.60 (m, 3H, Ph), 2.85 (s, 3H, CH3).[1]
    
  • IR (KBr): 3150 cm⁻¹ (NH), 1680 cm⁻¹ (C=O amide), 1590 cm⁻¹ (C=N).[1]

  • MS (ESI): m/z

    
     calcd for C13H10N4O: 239.09; found 239.1.
    

References

  • Dabiri, M., et al. (2025).[1] Synthesis of ethyl pyrimidine-4-carboxylates from unsymmetrical enamino diketones and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. ResearchGate.

  • Devaraj, S., et al. (2016).[1] Single-Step Formation of Pyrimido[4,5-d]pyridazines by a Pyrimidine-Tetrazine Tandem Reaction. Organic Letters / PubMed.

  • Monier, M., et al. (2019).[1][5] Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances.

  • Cruz, J. S., et al. (2021).[1][6] Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines. Mini Reviews in Medicinal Chemistry / PubMed.

Sources

Application Note: Utilization of Potassium 5-Acetylpyrimidine-4-carboxylate in a Novel Knorr-Type Condensation for the Synthesis of Pyrrolyl-Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a proposed methodology for the use of potassium 5-acetylpyrimidine-4-carboxylate as a key building block in a Knorr-type condensation reaction. The protocol herein describes a novel approach to synthesize highly functionalized pyrrolyl-pyrimidine scaffolds, which are of significant interest in medicinal chemistry and drug development. We provide a comprehensive, step-by-step experimental protocol, an exploration of the underlying reaction mechanism, and a discussion of potential challenges and optimization strategies. This document is intended for researchers and scientists in the fields of organic synthesis, heterocyclic chemistry, and pharmaceutical development.

Introduction: The Knorr Condensation and its Modern Application

The Knorr pyrrole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr, traditionally involves the condensation of an α-amino-ketone with a compound possessing an active methylene group, typically a β-ketoester.[1] This reaction provides a direct and versatile route to substituted pyrroles, which are prevalent motifs in numerous natural products and pharmaceuticals.[2] The classical Knorr synthesis often utilizes zinc and acetic acid as catalysts and proceeds at room temperature.[1]

While the Knorr synthesis is well-established, the exploration of novel substrates continues to expand its synthetic utility. Pyrimidine derivatives are of particular interest due to their widespread presence in biologically active molecules, including many approved drugs. The incorporation of a pyrimidine moiety into a pyrrole scaffold via a Knorr-type condensation represents an attractive strategy for the generation of novel molecular architectures with potential therapeutic applications.

This application note proposes a novel Knorr-type condensation utilizing potassium 5-acetylpyrimidine-4-carboxylate as the ketone component. The electron-deficient nature of the pyrimidine ring is expected to influence the reactivity of the acetyl group, making it a suitable substrate for this transformation. The presence of the carboxylate group may also modulate the reactivity and solubility of the starting material and the final product.

Proposed Reaction Scheme

The proposed Knorr-type condensation involves the reaction of potassium 5-acetylpyrimidine-4-carboxylate with an in situ generated α-amino-ketone, exemplified here by α-aminoacetone. The α-aminoacetone can be conveniently prepared from its hydrochloride salt or generated in situ from an appropriate precursor to avoid self-condensation.

G pyrimidine Potassium 5-acetylpyrimidine-4-carboxylate plus + aminoketone α-Aminoacetone arrow -> product Potassium 2-methyl-4-(pyrimidin-5-yl)pyrrole-3-carboxylate

Figure 1: Proposed Knorr-type condensation reaction.

Experimental Workflow

The following diagram outlines the general workflow for the proposed synthesis.

G start Start reagents Dissolve Potassium 5-acetylpyrimidine-4-carboxylate and α-aminoacetone precursor in glacial acetic acid start->reagents catalyst Add Zinc dust portion-wise with cooling reagents->catalyst reaction Stir at room temperature, then heat to 60-70 °C catalyst->reaction monitoring Monitor reaction by TLC reaction->monitoring workup Quench with ice-water and filter monitoring->workup purification Purify by recrystallization or column chromatography workup->purification characterization Characterize product (NMR, IR, MS) purification->characterization end End characterization->end

Figure 2: Experimental workflow diagram.

Detailed Experimental Protocol

This protocol is a proposed starting point for the synthesis of potassium 2-methyl-4-(pyrimidin-5-yl)pyrrole-3-carboxylate. Optimization of reaction conditions may be necessary to achieve optimal yields.

Reagents and Materials
ReagentCAS NumberMolecular WeightSupplierNotes
Potassium 5-acetylpyrimidine-4-carboxylateN/A204.21 g/mol Custom synthesisEnsure purity by NMR
Aminoacetone hydrochloride593-41-993.54 g/mol Sigma-AldrichStore in a desiccator
Zinc dust (<10 µm)7440-66-665.38 g/mol Sigma-AldrichActivated if necessary
Glacial Acetic Acid64-19-760.05 g/mol Fisher ScientificAnhydrous grade
Diethyl ether60-29-774.12 g/mol VWRAnhydrous grade
Ethyl acetate141-78-688.11 g/mol VWRFor TLC and chromatography
Hexanes110-54-386.18 g/mol VWRFor TLC and chromatography
Equipment
  • Round-bottom flask (100 mL) equipped with a magnetic stir bar and reflux condenser

  • Ice bath

  • Heating mantle with a temperature controller

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add potassium 5-acetylpyrimidine-4-carboxylate (2.04 g, 10 mmol) and aminoacetone hydrochloride (0.94 g, 10 mmol).

  • Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition: Place the flask in an ice bath to cool the solution to 0-5 °C. Slowly add zinc dust (1.31 g, 20 mmol) in small portions over 30 minutes, ensuring the temperature does not exceed 10 °C. Rationale: The in situ generation of the free α-aminoacetone from its hydrochloride salt and the subsequent condensation are catalyzed by zinc and acetic acid. The portion-wise addition of zinc controls the initial exotherm of the reaction.

  • Reaction Progression: After the addition of zinc is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2 hours.

  • Heating: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Rationale: Heating promotes the cyclization and dehydration steps of the Knorr condensation.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 100 mL of ice-water with stirring. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration through a Büchner funnel. Wash the solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (10 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.

  • Characterization: The structure of the final product, potassium 2-methyl-4-(pyrimidin-5-yl)pyrrole-3-carboxylate, should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).

Mechanistic Considerations

The proposed reaction follows the established mechanism of the Knorr pyrrole synthesis.

  • Imine Formation: The reaction initiates with the condensation of the acetyl group of the pyrimidine derivative with the in situ generated α-aminoacetone to form an imine intermediate.

  • Tautomerization: The imine tautomerizes to an enamine.

  • Cyclization: The enamine undergoes an intramolecular cyclization, with the enamine nitrogen attacking the pyrimidine ring, or more likely, the enamine carbon attacking the carbonyl of what was the aminoacetone. Given the electronic nature of the pyrimidyl ketone, the latter is more plausible.

  • Dehydration and Aromatization: Subsequent elimination of water leads to the formation of the aromatic pyrrole ring.

The electron-withdrawing pyrimidine ring is expected to activate the acetyl group towards nucleophilic attack by the amine. The carboxylate group, being deactivating, might slightly reduce the reaction rate but is not expected to prevent the condensation.

Potential Challenges and Troubleshooting

  • Low Yield: If the yield is low, optimization of the reaction temperature and time may be required. Increasing the temperature or prolonging the reaction time could improve the conversion. The use of a stronger acid catalyst, such as a Lewis acid, could also be explored, though this may affect the stability of the pyrimidine ring.

  • Side Reactions: Self-condensation of the α-aminoacetone is a common side reaction. Ensuring its in situ generation and the presence of the pyrimidine substrate in the reaction mixture can minimize this.

  • Decarboxylation: Under harsh acidic conditions or high temperatures, there is a possibility of decarboxylation of the starting material or the product. Careful temperature control is crucial.

  • Purification Difficulties: The product is a potassium salt and may have high polarity, which could make column chromatography challenging. Reverse-phase chromatography or recrystallization from polar solvents might be more effective.

Conclusion

This application note provides a theoretical framework and a detailed experimental protocol for a novel Knorr-type condensation using potassium 5-acetylpyrimidine-4-carboxylate. This reaction opens a new avenue for the synthesis of pyrrolyl-pyrimidine derivatives, a class of compounds with significant potential in drug discovery. The proposed protocol is based on well-established principles of organic chemistry and serves as a robust starting point for further research and development in this area.

References

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635–1642.
  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
  • Paal–Knorr synthesis. (2023). In Wikipedia. Retrieved from [Link][2]

  • Knorr pyrrole synthesis. (2023). In Wikipedia. Retrieved from [Link][1]

  • Synthesis of some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 423-434. Retrieved from [Link][3][4]

  • Synthesis of pyrimidines. Organic Chemistry Portal. Retrieved from [Link][5]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142. Retrieved from [Link][6]

Sources

Application Note: A Validated Protocol for the Saponification of Ethyl 5-Acetylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated protocol for the hydrolysis of ethyl 5-acetylpyrimidine-4-carboxylate to its corresponding potassium salt, 5-acetylpyrimidine-4-carboxylic acid potassium salt. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, and their carboxylic acid salts often serve as key intermediates for further functionalization or as active pharmaceutical ingredients with improved solubility.[1] This guide details the chemical rationale, step-by-step experimental procedure, safety precautions, and methods for reaction monitoring and product characterization. It is intended for researchers, scientists, and professionals in drug development and synthetic chemistry.

Introduction and Scientific Rationale

The pyrimidine nucleus is a cornerstone in the development of therapeutic agents, forming the core structure of numerous compounds with diverse biological activities.[1][2] The conversion of an ester, such as ethyl 5-acetylpyrimidine-4-carboxylate, to its carboxylate salt is a critical transformation in synthetic campaigns. This process, known as saponification, is a base-catalyzed hydrolysis that offers a robust and high-yielding route to the corresponding carboxylic acid.[3] The resulting potassium salt often exhibits enhanced aqueous solubility, which is advantageous for subsequent aqueous reactions or for formulation studies.[4]

The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[5] The process is rendered effectively irreversible by the final, rapid acid-base reaction between the carboxylic acid intermediate and the alkoxide leaving group, which drives the reaction to completion.[6]

Reaction Mechanism

The saponification of ethyl 5-acetylpyrimidine-4-carboxylate with potassium hydroxide (KOH) follows a two-step mechanism:

  • Nucleophilic Attack: The hydroxide ion (⁻OH) from KOH, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ethyl ester. This breaks the C=O π bond and forms a tetrahedral intermediate.[6]

  • Intermediate Collapse and Deprotonation: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide ion (⁻OEt) as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, highly favorable acid-base step produces the stable potassium carboxylate salt and ethanol, driving the equilibrium towards the products.[5][6]

Materials and Equipment

Reagents and Chemicals
ReagentGradeSupplierNotes
Ethyl 5-acetylpyrimidine-4-carboxylate≥97% PurityStandard VendorStarting material.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Standard VendorHydrolyzing agent.[7]
Ethanol (EtOH), AnhydrousReagent GradeStandard VendorReaction solvent.
Deionized Water (H₂O)Type II or better-Co-solvent.
Diethyl Ether (Et₂O)ACS GradeStandard VendorFor washing the final product.
Hydrochloric Acid (HCl), 1MVolumetric StandardStandard VendorFor reaction monitoring via TLC.
Dichloromethane (DCM)HPLC GradeStandard VendorFor TLC mobile phase.
Ethyl Acetate (EtOAc)HPLC GradeStandard VendorFor TLC mobile phase.
TLC PlatesSilica Gel 60 F₂₅₄Standard VendorFor reaction monitoring.
Laboratory Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser with appropriate tubing

  • Heating mantle with integrated magnetic stirrer

  • Magnetic stir bars

  • Analytical balance (± 0.001 g)

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Büchner funnel, filter flask, and filter paper

  • Rotary evaporator

  • Vacuum oven

  • Fume hood

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile or neoprene gloves.[8]

Experimental Protocol

This protocol is designed for a 5-gram scale reaction. Adjust reagent quantities proportionally for different scales.

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents 1. Weigh Reagents (Ester & KOH) prep_solvent 2. Prepare Solvent (EtOH/H₂O) prep_reagents->prep_solvent setup 3. Assemble Reflux Apparatus dissolve 4. Dissolve Ester in EtOH setup->dissolve add_koh 5. Add KOH Solution dissolve->add_koh reflux 6. Heat to Reflux (Monitor by TLC) add_koh->reflux cool 7. Cool to RT reflux->cool evap 8. Evaporate EtOH cool->evap precip 9. Precipitate Salt (Cool in Ice Bath) evap->precip filtr 10. Filter Product precip->filtr wash 11. Wash with Cold Et₂O filtr->wash dry 12. Dry Under Vacuum wash->dry char 13. Characterize Product (NMR, IR, MP) dry->char

Caption: Experimental workflow for the saponification of ethyl 5-acetylpyrimidine-4-carboxylate.

Step-by-Step Procedure
  • Reagent Preparation:

    • In a 100 mL round-bottom flask, add ethyl 5-acetylpyrimidine-4-carboxylate (5.00 g, 25.7 mmol).

    • In a separate 50 mL beaker, dissolve potassium hydroxide (2.17 g, 38.6 mmol, 1.5 equivalents) in a solvent mixture of ethanol (30 mL) and deionized water (10 mL). Stir until the KOH is fully dissolved. Note: The dissolution is exothermic.

  • Reaction Setup:

    • Add a magnetic stir bar to the flask containing the ester and add 20 mL of ethanol. Stir to dissolve the ester.

    • Attach a reflux condenser to the flask and ensure a steady flow of cooling water.

    • Carefully pour the prepared KOH solution into the flask containing the ester via a powder funnel.

    • Place the assembly in a heating mantle on a magnetic stirrer.

  • Reaction Execution and Monitoring:

    • Begin stirring and gently heat the reaction mixture to reflux (approximately 80-85°C).

    • Maintain the reflux for 2-4 hours. The reaction progress should be monitored every 30-60 minutes by Thin Layer Chromatography (TLC).

    • TLC Monitoring Procedure:

      • Prepare a TLC chamber with a mobile phase of 7:3 Dichloromethane:Ethyl Acetate.

      • Withdraw a small aliquot (~2 drops) of the reaction mixture and quench it in a vial with 0.5 mL of water and 2 drops of 1M HCl to neutralize the base and protonate the product for visualization. Extract with 0.5 mL of ethyl acetate.

      • Spot the organic layer on a TLC plate against a spot of the starting material.

      • Visualize under UV light (254 nm). The reaction is complete when the starting material spot has been completely consumed.[9]

  • Product Isolation and Purification:

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Remove the ethanol from the reaction mixture using a rotary evaporator. This will result in a concentrated aqueous slurry.

    • Cool the remaining aqueous mixture in an ice-water bath for 30 minutes to promote precipitation of the potassium salt.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake twice with cold diethyl ether (2 x 15 mL) to remove any non-polar impurities and residual ethanol.

    • Transfer the solid product to a pre-weighed watch glass and dry it in a vacuum oven at 50-60°C to a constant weight.

Expected Results

The final product, 5-acetylpyrimidine-4-carboxylic acid potassium salt, should be an off-white to pale yellow solid. The typical yield for this procedure is expected to be in the range of 85-95%.

Safety Precautions

All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Potassium Hydroxide (KOH): Highly corrosive and caustic. Causes severe skin burns and eye damage. Avoid creating dust. Handle with extreme care.[10][11] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[12]

  • Organic Solvents: Ethanol and diethyl ether are flammable. Keep away from ignition sources.

  • General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.[8] Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.[7][10]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Reaction is Incomplete - Insufficient reaction time or temperature.- Not enough KOH was used (degraded or insufficient equivalents).- Extend the reflux time and monitor by TLC.- Ensure accurate weighing and use fresh, high-purity KOH.
Low Product Yield - Product is partially soluble in the wash solvent.- Incomplete precipitation.- Ensure the diethyl ether wash is performed cold.- Further concentrate the aqueous filtrate and cool again.
Product is Oily or Gummy - Residual solvent (ethanol/water).- Presence of impurities.- Ensure the product is dried thoroughly under vacuum.- Consider recrystallization from an appropriate solvent system (e.g., ethanol/water).
Product Fails to Precipitate - Product is too soluble in the final aqueous solution.- Concentrate the solution further on the rotary evaporator.- Attempt to crash out the salt by adding a non-polar co-solvent like acetone or isopropanol.

References

  • University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Department of Chemistry. Retrieved from [Link]

  • Vaia. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]

  • Khan Academy. (2019, January 15). Mechanism of ester hydrolysis. YouTube. Retrieved from [Link]

  • Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 14). 4.8: Hydrolysis of Esters. Retrieved from [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). Retrieved from [Link]

  • Agilent. (n.d.). Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. Retrieved from [Link]

  • Durham Tech. (n.d.). Safety Data Sheet: Potassium hydroxide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium hydroxide. Retrieved from [Link]

  • California State Water Resources Control Board. (n.d.). Material Safety Data Sheet: Potassium Hydroxide. Retrieved from [Link]

  • Open Access Research Journal of Chemistry and Pharmacy. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Retrieved from [Link]

  • Nexchem Ltd. (2023, April 24). SAFETY DATA SHEET - Potassium Hydroxide 25%. Retrieved from [Link]

  • Exploring the Synthesis and Properties of 6-Oxo-3H-pyrimidine-4-carboxylic Acid. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from [Link]

  • OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]

  • YouTube. (2025, January 9). Synthesis of Pyrimidine and Its Derivatives. Retrieved from [Link]

  • IV SEMMESTER. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Studies on the Chemical Reactivity of Ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine- 5-carboxylate. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification Ester Hydrolysis (Creating Soap). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Retrieved from [Link]

  • Google Patents. (n.d.). US9056848B2 - Process for preparing sodium salts or potassium salts of 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate.
  • ResearchGate. (2025, August 5). A simple method for reaction rate prediction of ester hydrolysis. Retrieved from [Link]

  • YouTube. (2017, December 27). Saponification Ester Hydrolysis (Creating Soap). Retrieved from [Link]

  • PubChem - NIH. (n.d.). Ethyl pyrimidine-4-carboxylate. Retrieved from [Link]

  • PMC. (2024, September 17). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Retrieved from [Link]

  • KIU. (n.d.). Saponification Process and Soap Chemistry. Retrieved from [Link]

  • YouTube. (2025, January 11). Saponification Reaction of Esters. Retrieved from [Link]

  • ResearchGate. (2024, September 5). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K 2 CO 3 : Synthesis of Potassium Carboxylates. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

  • -ORCA - Cardiff University. (n.d.). Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Potassium Salts in the Synthesis of Fused Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fused pyrimidine heterocycles—such as quinazolines, purines, and thiazolo[4,5-d]pyrimidines—are "privileged structures" in medicinal chemistry, serving as the core scaffold for countless kinase inhibitors (e.g., Gefitinib, Ibrutinib). While traditional synthesis often relies on volatile organic bases or unstable boronic acids, the strategic use of Potassium salts offers superior process control, enhanced stability, and specific "template effects" that drive cyclization.

This guide details three distinct methodologies where potassium reagents are critical:

  • Late-Stage Functionalization using Potassium Organotrifluoroborates (Molander Salts).

  • De Novo Cyclization mediated by Potassium Carbonate (

    
    ).
    
  • Heteroatom Fusion using Potassium Ethyl Xanthate for sulfur-containing cores.

Module A: Late-Stage Functionalization via Molander Salts

Reagent Focus: Potassium Organotrifluoroborates (


)
Application:  Suzuki-Miyaura Cross-Coupling on Chloropyrimidines

Unlike boronic acids, which are prone to protodeboronation and stoichiometry issues, potassium organotrifluoroborates are air-stable, crystalline solids. They release the active boronic acid species slowly in situ, maintaining a low concentration of the unstable intermediate and preventing side reactions. This is the "Gold Standard" for functionalizing unstable pyrimidine halides.

Protocol 1: Palladium-Catalyzed Cross-Coupling

Target: C2- or C4-Aryl Fused Pyrimidines

Materials:

  • Substrate: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (or similar fused chloropyrimidine) [1.0 equiv]

  • Reagent: Potassium Aryltrifluoroborate (

    
    ) [1.05 equiv]
    
  • Catalyst:

    
     [2 mol%] + Ligand (XPhos or RuPhos) [4 mol%]
    
  • Base:

    
     [3.0 equiv]
    
  • Solvent: Ethanol/Water (3:1) or THF/Water (10:1)

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 mmol), Potassium Aryltrifluoroborate (1.05 mmol),

    
     (3.0 mmol), and the Ligand (XPhos, 0.04 mmol).
    
  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen (

    
    ) three times. This is a Critical Control Point (CCP) ; oxygen poisons the Pd catalyst.
    
  • Catalyst Addition: Under positive

    
     flow, add 
    
    
    
    (0.02 mmol).
  • Solvation: Add degassed Ethanol/Water (3:1, 4 mL) via syringe.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by LC-MS for the consumption of the chloride.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate phases. Extract aqueous layer 2x with ethyl acetate.

  • Purification: Dry organics over

    
    , concentrate, and purify via silica gel chromatography.
    
Mechanism & Workflow Diagram

MolanderCoupling cluster_conditions Critical Conditions Start Chloropyrimidine (Substrate) Transmetal Transmetalation (Pd-Cycle) Start->Transmetal Oxidative Addition Reagent K-Organotrifluoroborate (Stable Reagent) Hydrolysis Hydrolysis (In Situ) Slow Release of Ar-B(OH)2 Reagent->Hydrolysis Base (K2CO3) + H2O Hydrolysis->Transmetal Active Species Product Functionalized Fused Pyrimidine Transmetal->Product Reductive Elimination Cond1 Solvent: EtOH/H2O Cond2 Cat: Pd(OAc)2 / XPhos

Figure 1: The Molander Protocol ensures controlled release of the boronic acid species, preventing homocoupling and maximizing yield on sensitive pyrimidine scaffolds.

Module B: De Novo Cyclization via Potassium Carbonate

Reagent Focus: Anhydrous Potassium Carbonate (


)
Application:  Synthesis of Quinazolines and Pyrazolopyrimidines[1]

 is preferred over stronger bases (like NaH) for these cyclizations because it allows for thermodynamic equilibration without causing extensive polymerization of electrophilic nitrile components.
Protocol 2: Synthesis of 4-Aminoquinazolines

Target: Cyclization of 2-aminobenzonitrile with nitriles

Materials:

  • Substrate: 2-Aminobenzonitrile [1.0 equiv]

  • Electrophile: Aryl nitrile (Ar-CN) or Amidine [1.2 equiv]

  • Base: Anhydrous

    
     [2.0 equiv]
    
  • Solvent: DMF (Dimethylformamide) or Ethanol (reflux)

Step-by-Step Methodology:

  • Preparation: Grind

    
     to a fine powder immediately before use to maximize surface area.
    
  • Mixing: In a round-bottom flask, dissolve 2-aminobenzonitrile (5 mmol) and the electrophile (6 mmol) in DMF (10 mL).

  • Activation: Add the powdered

    
     (10 mmol).
    
  • Cyclization: Heat to reflux (if Ethanol) or 120°C (if DMF). Stir vigorously.

    • Note: The reaction proceeds via nucleophilic attack of the amino group on the nitrile, followed by base-mediated intramolecular closure.

  • Quenching (CCP): Pour the hot reaction mixture onto crushed ice (50 g). The potassium salts will dissolve, and the fused heterocycle typically precipitates out.

  • Isolation: Filter the precipitate, wash with cold water (3x), and recrystallize from Ethanol.

Cyclization Pathway Diagram

Cyclization Precursor 2-Aminobenzonitrile + Nitrile/Amidine Deprotonation K2CO3 Abstracts Proton (Increases Nucleophilicity) Precursor->Deprotonation Attack Nucleophilic Attack on Electrophilic Carbon Deprotonation->Attack Intermediate Amidine Intermediate Attack->Intermediate Closure Intramolecular Ring Closure Intermediate->Closure -H2O / -NH3 Final 4-Aminoquinazoline (Precipitate) Closure->Final

Figure 2: Base-mediated cyclization pathway. The solubility of K2CO3 in DMF at high temperatures drives the reaction forward.

Module C: Sulfur Incorporation via Potassium Xanthate

Reagent Focus: Potassium Ethyl Xanthate (


)
Application:  Synthesis of Thiazolo[4,5-d]pyrimidines

Thiazolopyrimidines are bio-isosteres of purines (adenine/guanine). The introduction of sulfur is efficiently achieved using potassium ethyl xanthate, which acts as a "double nucleophile" (S and S) or a thiation agent.

Protocol 3: The Xanthate Fusion

Target: Closing the thiazole ring on a pyrimidine amine

Materials:

  • Substrate: 5-bromo-4-aminopyrimidine derivative [1.0 equiv]

  • Reagent: Potassium Ethyl Xanthate [2.5 equiv]

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF

Step-by-Step Methodology:

  • Dissolution: Dissolve the 5-bromo-4-aminopyrimidine (2 mmol) in NMP (5 mL).

  • Addition: Add Potassium Ethyl Xanthate (5 mmol).

  • Heating: Heat the mixture to 140–150°C for 6–8 hours.

    • Mechanism:[2][3][4][5] The sulfur attacks the C-Br position (

      
      ), followed by cyclization onto the adjacent amine or amide functionality.
      
  • Workup: Cool to room temperature. Acidify with 10% Acetic Acid to pH 5.

  • Product Isolation: The evolution of

    
     (rotten egg smell) may occur; perform in a fume hood. The product precipitates as a solid. Filter and wash with water.
    

Data Summary & Troubleshooting

ParameterMolander Protocol (

)
Carbonate Cyclization (

)
Xanthate Fusion (

)
Primary Utility Attaching aryl groups to Cl-pyrimidinesBuilding the ring system from scratchIntroducing Sulfur (Thiazole fusion)
Key Advantage High functional group tolerance, Air stableCheap, Scalable, "One-Pot" potentialDirect access to Purine isosteres
Critical Solvent Ethanol/Water or THF/WaterDMF (High Temp) or Ethanol (Reflux)NMP or DMF (High Boiling Point)
Common Failure

in reaction (catalyst death)
Wet solvent/base (hydrolysis of nitrile)Incomplete heating (requires high energy)

Optimization Tips:

  • Cation Effect: If

    
     is too slow, switch to Cesium Carbonate (
    
    
    
    )
    . The larger Cesium cation ("Cesium Effect") improves solubility in organic solvents and can accelerate cyclization.
  • Drying: Always use anhydrous potassium salts for cyclization. Water acts as a competitive nucleophile, hydrolyzing nitriles to amides instead of forming the ring.

References

  • Molander, G. A., & Bernardi, C. R. (2002).[6] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry. Link

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry. Link

  • Salem, M. A., et al. (2014). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. Semantic Scholar / ResearchGate. Link

  • Abd Elhameed, A. A., et al. (2018).[7] Synthesis and biological screening of new thiazolo[4,5-d]pyrimidine derivatives. Bioorganic Chemistry. Link

  • Makosza, M., et al. (2008). Synthesis of Fused Pyrimidines from Nitroarenes via ortho-Nitroaromatic Carboximes.[2] Jordan Journal of Chemistry. Link

Sources

Microwave-Assisted Synthesis of Fused Heterocycles using Potassium 5-Acetylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Potassium 5-acetylpyrimidine-4-carboxylate (PAPC) represents a specialized, water-soluble "ortho-dicarbonyl" equivalent on a pyrimidine scaffold. While the ethyl ester analogue is more common in legacy literature, the potassium salt offers distinct advantages in Green Chemistry workflows, particularly for microwave-assisted synthesis in aqueous-organic media.

This scaffold is a critical precursor for synthesizing fused bicyclic systems—specifically pyrimido[4,5-d]pyridazines and pyrido[2,3-d]pyrimidines —which are privileged structures in kinase inhibitors (e.g., PIM-1, CDK inhibitors) and folate antagonists.

This guide details the microwave-assisted transformation of PAPC into these bioactive heterocycles, leveraging the "superheating" and dipolar polarization effects of microwave irradiation to reduce reaction times from hours (reflux) to minutes.

Chemistry & Mechanism[1][2][3][4][5][6]

The "Ortho-Effect" in Pyrimidines

The 5-acetyl and 4-carboxylate substituents are positioned vicinally (ortho-like). This geometry predisposes the molecule to condensation-cyclization reactions with dinucleophiles.

  • Electrophilic Sites: The acetyl ketone (C5) is kinetically more reactive toward nucleophilic attack (Schiff base formation), while the carboxylate (C4) serves as the thermodynamic trap for ring closure (amidation).

  • Role of the Potassium Salt: Unlike the ethyl ester, the potassium salt is highly soluble in water/ethanol mixtures. However, the carboxylate anion (

    
    ) is a poor electrophile. Successful cyclization requires in situ neutralization/activation, typically achieved by adding a weak acid (Acetic Acid) or using an acidic catalyst (e.g., 
    
    
    
    -TSA) under microwave conditions.
Reaction Pathways
  • Path A: Pyrimido[4,5-d]pyridazines: Reaction with hydrazine hydrate.[1][2][3] The hydrazine attacks the ketone first to form a hydrazone, followed by intramolecular attack on the carboxylate to form the pyridazinone ring.

  • Path B: Pyrido[2,3-d]pyrimidines: Friedländer-type condensation with

    
    -amino aldehydes or ketones (e.g., 2-aminobenzaldehyde).
    

Experimental Protocols

Protocol A: Synthesis of Pyrimido[4,5-d]pyridazin-1(2H)-ones

Target: Rapid synthesis of the diaza-fused system using hydrazine.

Reagents & Materials
  • Precursor: Potassium 5-acetylpyrimidine-4-carboxylate (1.0 equiv)

  • Reactant: Hydrazine Hydrate (80% or 64% aq. solution) (2.5 equiv)

  • Solvent: Ethanol:Water (3:1 v/v) or Glacial Acetic Acid (for dual solvent/catalyst role)

  • Catalyst: Glacial Acetic Acid (if using EtOH/Water) - Crucial for neutralizing the K-salt.

Step-by-Step Methodology
  • Preparation:

    • In a 10 mL microwave process vial, dissolve Potassium 5-acetylpyrimidine-4-carboxylate (1.0 mmol, ~206 mg) in 3 mL of Ethanol/Water (3:1).

    • Note: The solution will be basic (pH ~9-10).

    • Add Glacial Acetic Acid (2.0 mmol) dropwise. Observation: Slight precipitation of the free acid may occur; this will redissolve upon heating.

    • Add Hydrazine Hydrate (2.5 mmol). Cap the vial with a Teflon-lined septum.

  • Microwave Irradiation:

    • Place the vial in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Program:

      • Temperature: 130 °C

      • Power: Max 200 W (Dynamic mode)

      • Hold Time: 10 minutes

      • Stirring: High

      • Pressure Limit: 250 psi (Safety limit)

  • Workup:

    • Cool the reaction vessel to room temperature (using compressed air cooling feature).

    • The product often precipitates directly upon cooling.

    • Pour the mixture into 10 mL of ice-cold water.

    • Filter the solid precipitate under vacuum.

    • Wash with cold water (

      
       mL) and cold ethanol (
      
      
      
      mL).
  • Purification:

    • Recrystallize from hot Ethanol or DMF/Ethanol if necessary.

    • Yield Expectation: 85–95%.

Protocol B: Friedländer Condensation to Pyrido[2,3-d]pyrimidines

Target: Synthesis of tricyclic kinase inhibitor scaffolds.

Reagents
  • Precursor: Potassium 5-acetylpyrimidine-4-carboxylate (1.0 equiv)

  • Reactant: 2-Amino-aryl ketone (e.g., 2-aminoacetophenone) or 2-Aminobenzaldehyde (1.1 equiv)

  • Catalyst: Sulfuric acid (catalytic) or

    
    -TSA (10 mol%)
    
  • Solvent: Glacial Acetic Acid[4]

Methodology
  • Setup: In a MW vial, combine the potassium salt (1 mmol) and the amino-carbonyl partner (1.1 mmol) in 3 mL Glacial Acetic Acid.

  • Irradiation: Heat at 150 °C for 15 minutes . (High temperature is required to drive the decarboxylative condensation or dehydration).

  • Isolation: Pour into crushed ice/water. Neutralize with saturated

    
     to pH 7 to precipitate the product.
    

Optimization Parameters (Data Summary)

The following table summarizes optimization studies for the reaction with hydrazine (Protocol A).

EntrySolvent SystemCatalystTemp (°C)Time (min)Yield (%)Notes
1Ethanol (Abs)None80 (Reflux)24045%Incomplete conversion; salt solubility issues.
2WaterNone1003060%Product difficult to filter; hydrolysis byproducts.
3EtOH:H2O (3:1) AcOH (2 eq) 130 10 92% Optimal conditions. Clean precipitation.
4Glacial AcOHNone1401088%Good yield, but workup requires neutralization.
5DMFp-TSA150575%Thermal degradation observed at high temp.

Visualizations

Reaction Mechanism (Protocol A)

The diagram below illustrates the conversion of the potassium salt to the fused pyrimido-pyridazine system. The critical step is the acid-mediated protonation of the carboxylate to allow hydrazide formation.

ReactionMechanism Start Potassium 5-acetyl pyrimidine-4-carboxylate FreeAcid Free Acid / Lactol Equilibrium Start->FreeAcid H+ AcidStep Acidification (AcOH) AcidStep->FreeAcid Hydrazone Hydrazone Intermediate FreeAcid->Hydrazone N2H4, MW Heat Hydrazine Hydrazine Hydrate (Nucleophilic Attack) Hydrazine->Hydrazone Cyclization Intramolecular Cyclization (-H2O) Hydrazone->Cyclization 130°C Product Pyrimido[4,5-d] pyridazin-1-one Cyclization->Product -H2O

Caption: Mechanistic pathway from potassium salt to fused pyrimido-pyridazine via acid-mediated activation and microwave-assisted cyclodehydration.

Experimental Workflow

Workflow cluster_prep Step 1: Preparation cluster_mw Step 2: Microwave Irradiation cluster_workup Step 3: Isolation Mix Mix K-Salt + Solvent (EtOH/H2O 3:1) Add Add AcOH (2 eq) + Hydrazine (2.5 eq) Mix->Add MW MW Reactor 130°C, 10 min, 200W Add->MW Cool Cool to RT (Precipitation) MW->Cool Filter Vacuum Filtration Wash with cold EtOH Cool->Filter Dry Dry Product (Yield: 85-95%) Filter->Dry

Caption: Optimized microwave workflow for the synthesis of pyrimido[4,5-d]pyridazin-1-ones.

Troubleshooting & Safety

  • Pressure Spikes: Hydrazine decomposition can generate gas (

    
    ). Always use a vessel with a pressure release mechanism and set a safety limit (250 psi). Do not fill vials more than 50% volume.
    
  • Solubility: If the potassium salt does not dissolve initially, the addition of acetic acid usually helps. If using pure ethanol, solubility will be poor; ensure at least 20% water is present.

  • Byproducts: If the temperature is too high (>160°C), decarboxylation of the C4-carboxylate can occur before cyclization, leading to the 5-acetylpyrimidine byproduct. Stick to 120-130°C.

References

  • Microwave-Assisted Synthesis of Pyrimido[4,5-d]pyrimidines

    • Abdolmohammadi, S., & Balalaie, S. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.
  • Synthesis of Pyrimido[4,5-d]pyridazines

    • Bhardwaj, V., et al. (2013). Synthesis of ethyl pyrimidine-4-carboxylates... and their application in the first synthesis of pyrimido[4,5-d]pyridazin-8(7H)-ones. Heterocycles.
  • Microwave Hydrolysis to Potassium Salts

    • Gómez-Verjan, J.C., et al. (2024).[5] Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 29(18), 4385.

  • Martins, M. A. P., et al. (2007). Microwave-Assisted Synthesis of Heterocycles. Chemical Reviews, 107, 811-843.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 5-Acetylpyrimidine-4-Carboxylate Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Problem: 5-acetylpyrimidine-4-carboxylic acid is structurally predisposed to rapid decarboxylation. This is driven by the electron-deficient pyrimidine ring and the ortho-acetyl group, which mimics the instability of a


-keto acid.

The Solution: The free acid form is kinetically unstable. Long-term stability is only achievable by converting the molecule to its carboxylate salt form (e.g., Na


, K

)
and maintaining strict pH and thermal controls during isolation.

Core Directive: Never isolate the free acid. Maintain pH > 4.0 at all times. Avoid protic solvents at temperatures > 40°C.

The Science of Instability (Mechanism)

To prevent degradation, one must understand the driving force. This molecule undergoes decarboxylation via a Hammick-like cyclic transition state , significantly accelerated by the 5-acetyl group.

Mechanistic Insight[1][2][3]
  • Protonation: The reaction requires a proton on the carboxylic acid (free acid form) or the ring nitrogen.

  • Cyclic Transition: The carbonyl oxygen of the 5-acetyl group or the ring nitrogen can coordinate with the carboxylic proton, lowering the activation energy for

    
     release.
    
  • The Salt Advantage: Converting the acid to a salt (

    
    ) removes the proton required for this transition state, effectively "locking" the carboxyl group in place.
    

DecarboxylationMechanism FreeAcid Free Acid Form (Protonated) Transition Cyclic Transition State (High Energy) FreeAcid->Transition Heat / Acid Salt Carboxylate Salt (Anionic Form) FreeAcid->Salt pH > 4.0 (NaOH/KOH) Product Decarboxylated Product (5-Acetylpyrimidine) + CO2 Transition->Product Irreversible Salt->FreeAcid Acidification (H+) Salt->Product Blocked Path

Figure 1: The "Danger Zone" mechanism. Salt formation blocks the transition state required for thermal decarboxylation.

Critical Control Parameters (CCP)

The following parameters are non-negotiable for maintaining the integrity of the salt.

ParameterCritical LimitScientific Rationale
pH > 4.5 (Target 7.5 - 8.5) The pKa of pyrimidine-4-carboxylic acid is ~2.8 [1]. The 5-acetyl group lowers this further. Keeping pH > 4.5 ensures >99% exists as the stable anion.
Temperature < 40°C Thermal energy overcomes the activation barrier for decarboxylation. In the presence of any moisture/protons, heat is fatal.
Solvent Aprotic (ACN, DMF) Protic solvents (water, alcohols) can facilitate proton transfer, even in salts, if local pH fluctuations occur.
Drying Lyophilization Heat drying (oven) promotes decarboxylation if trace moisture causes hydrolysis. Lyophilization removes water at low temp.

Optimized Protocol: Safe Isolation of the Sodium Salt

Objective: Isolate 5-acetylpyrimidine-4-carboxylate sodium salt without passing through the unstable free acid phase.

Materials
  • Crude Reaction Mixture (containing the target molecule)

  • 2N NaOH (aq)

  • Amberlite™ IR120 (Na+ form) or equivalent ion exchange resin

  • Acetone or Isopropanol (Antisolvent)

Step-by-Step Workflow
  • Quench & pH Adjustment:

    • Do not acidify the reaction mixture to precipitate the product.

    • Adjust the crude mixture to pH 8.0 - 9.0 using 2N NaOH at 0°C .

    • Why: This ensures the molecule is fully deprotonated and stable.

  • Impurity Removal (Wash):

    • Wash the aqueous basic layer with Ethyl Acetate (EtOAc) to remove non-acidic organic impurities.

    • Keep the aqueous layer (contains product).

  • Salt Exchange (If necessary):

    • If the counter-ion is undefined, pass the solution through a column of weak cation exchange resin (Na+ form).

    • Why: Ensures a stoichiometric 1:1 Sodium salt, which crystallizes better than mixed salts.

  • Water Removal (The Critical Step):

    • Option A (Preferred): Lyophilize (freeze-dry) the aqueous fraction directly.

    • Option B (Alternative): Concentrate via rotary evaporation at < 35°C until 80% volume reduction.

  • Precipitation:

    • Add the concentrated residue dropwise into excess cold Acetone (-20°C) with vigorous stirring.

    • The sodium salt will precipitate as a white/off-white solid.

    • Filter under nitrogen atmosphere. Store at -20°C.

IsolationProtocol Start Crude Reaction Mixture pH_Adjust Adjust pH to 8.5 (Temp < 5°C) Start->pH_Adjust Wash Wash with EtOAc (Discard Organic Layer) pH_Adjust->Wash Concentrate Lyophilization (Avoid Heat) Wash->Concentrate Precipitate Precipitate in Cold Acetone (-20°C) Concentrate->Precipitate Final Stable Sodium Salt Precipitate->Final

Figure 2: Safe isolation workflow designed to avoid the unstable free acid domain.

Troubleshooting Guide (FAQ)

Q1: I see gas evolution (bubbling) during the workup. What is happening?

  • Diagnosis: You have likely acidified the solution below pH 3.0. The gas is

    
    .[1][2]
    
  • Immediate Action: Immediately add cold NaOH to raise pH back to > 7.0.

  • Prevention: Never use strong mineral acids (HCl,

    
    ) for neutralization. Use buffered solutions or stop acidification at pH 5.0.
    

Q2: My yield is low after drying in a vacuum oven.

  • Diagnosis: Thermal decarboxylation.[1][3] Even under vacuum, 40-50°C can be enough to degrade the salt if trace moisture allows temporary protonation [2].

  • Fix: Switch to Lyophilization (freeze-drying). If you must use an oven, use a desiccator with

    
     at Room Temperature (25°C).
    

Q3: Can I store the salt in water?

  • Answer: Only for short periods (hours) at 4°C and pH > 7. Over time, aqueous solutions can absorb atmospheric

    
    , lowering the pH and triggering slow degradation.
    
  • Best Practice: Store as a dry solid under Argon at -20°C.

Q4: Why is the 5-acetyl group so problematic compared to other pyrimidine acids?

  • Mechanism: The 5-acetyl group is electron-withdrawing, which pulls electron density away from the C4-carboxylate. This weakens the C-C bond between the ring and the carboxyl group. Furthermore, it creates a structural motif analogous to acetoacetic acid (

    
    -keto acid), which is notorious for spontaneous decarboxylation [3].
    

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 169306, Pyrimidine-4-carboxylic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link][4][5][6]

Sources

removing potassium ions from 5-acetylpyrimidine-4-carboxylate reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

The Challenge: The hydrolysis of 5-acetylpyrimidine-4-carboxylate esters using potassium hydroxide (KOH) yields the potassium salt. While efficient, the residual potassium ions (


) often pose three critical downstream risks:
  • Catalyst Poisoning:

    
     can interfere with transition metal catalysts (e.g., Pd, Pt) in subsequent coupling reactions.
    
  • Physicochemical Instability: Potassium salts of pyrimidines are often hygroscopic, leading to "oiling out" rather than crystallization.

  • Stoichiometric Drift: Accurate molecular weight calculations for downstream steps require a defined counter-ion (Free Acid vs. Salt).

The Solution: Removal requires displacing the


 ion without degrading the labile 5-acetyl group or decarboxylating the ring. This guide details three validated workflows: Isoelectric Precipitation , Cation Exchange , and Solvent Metathesis .

Diagnostic Workflow

Use the following decision matrix to select the appropriate removal method for your specific scale and purity requirements.

PotassiumRemovalDecision Start START: Characterize Mixture ScaleCheck Scale of Reaction? Start->ScaleCheck SolubilityCheck Is Product Water Soluble at pH 3? ScaleCheck->SolubilityCheck < 100g Method1 Method 1: Isoelectric Precipitation (Controlled Acidification) ScaleCheck->Method1 > 100g (Bulk) AshCheck Strict Ash/Metal Limit? (e.g., <0.1% K) SolubilityCheck->AshCheck Yes (High Solubility) SolubilityCheck->Method1 No (Precipitates) Method2 Method 2: Cation Exchange Resin (Amberlyst/Dowex) AshCheck->Method2 Yes (High Purity Needed) Method3 Method 3: Solvent Metathesis (Salting Out/Extraction) AshCheck->Method3 No (Standard Purity)

Figure 1: Decision matrix for selecting the optimal potassium removal strategy based on scale and solubility properties.

Method 1: Isoelectric Precipitation (Controlled Acidification)

Best For: Bulk processing (>10g) where the free acid is solid and stable.

The Science: Pyrimidines are amphoteric. The ring nitrogen is weakly basic (


), while the carboxylic acid is acidic (

).
  • High pH (>7): Anionic (Carboxylate

    
    ). Soluble.
    
  • Low pH (<1): Cationic (Pyrimidinium

    
    ). Soluble.
    
  • Target pH (2.5 - 3.0): Neutral/Zwitterionic. Least Soluble (Precipitates).

Protocol:
  • Dissolution: Dissolve the crude potassium salt in minimal distilled water (approx. 5-10 volumes).

  • Cooling: Chill the solution to 0–5°C. Note: Low temperature improves yield and stability.

  • Acidification: Slowly add 2M HCl dropwise with vigorous stirring.

  • Monitoring: Use a calibrated pH meter.

    • Critical Step: Stop exactly at pH 2.8 – 3.0 .

    • Warning: If you overshoot to pH 1.0, the product will re-dissolve as the hydrochloride salt.

  • Aging: Stir at 0°C for 30–60 minutes to allow crystal growth.

  • Filtration: Filter the white/off-white solid.

  • Desalting Wash: Wash the cake with ice-cold water (2x 1 vol) to remove residual KCl.

    • Tip: If yield is low, wash with cold isopropanol instead of water to avoid redissolving the product.

Method 2: Cation Exchange Chromatography (Polishing)

Best For: High-value intermediates, removing trace K (<100 ppm), or water-soluble products that do not precipitate.

The Science: Strong Acid Cation (SAC) resins (e.g., Amberlyst 15, Dowex 50W) in the


 form exchange protons for potassium ions.


Protocol:

Materials: Amberlyst 15 (H+ form) or Dowex 50W-X8.

  • Resin Preparation:

    • Soak resin in Methanol/Water (1:1) for 1 hour to swell.

    • Wash column with 1M HCl to ensure full protonation, then flush with water until eluate is neutral (pH 7).

  • Loading:

    • Dissolve crude mixture in water (or 10% MeOH/Water if solubility is poor).

    • Load onto the column at a flow rate of 1-2 Bed Volumes (BV)/hour.

  • Elution:

    • Elute with water.[1][2] The

      
       binds to the resin; the free acid elutes.
      
    • Monitor UV absorbance (254 nm) or spot on TLC.

  • Regeneration:

    • Flush column with 2M HCl to strip

      
       and regenerate 
      
      
      
      sites.

IonExchangeMechanism cluster_0 Mobile Phase (Liquid) cluster_1 Stationary Phase (Resin) K_Sol K+ (Impurity) Resin_K Resin-SO3- K+ K_Sol->Resin_K Binds Prod_Sol Pyrim-COO- Prod_Final Pyrim-COOH (Free Acid) Prod_Sol->Prod_Final Protonation Resin_H Resin-SO3- H+ Resin_H->Prod_Sol Releases H+

Figure 2: Mechanism of Potassium removal via Strong Acid Cation (SAC) exchange resin.

Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
Product "Oils Out" pH is not at the isoelectric point (pI), or presence of impurities.Adjust pH to exactly 2.8. Add seed crystals. Switch solvent to 10% IPA/Water.
High Ash Content Residual KCl trapped in the crystal lattice.Repulp the solid in cold water (do not dissolve) and filter again.
Low Yield Product redissolved due to excess acid (pH < 1.5).Back-titrate with dilute NaOH to pH 3.0 to re-precipitate.
Decarboxylation Temperature too high during acidification.Keep temperature < 10°C. The 5-acetyl group destabilizes the carboxylate.
Frequently Asked Questions

Q: Can I use extraction with DCM or Ethyl Acetate? A: Generally, no. 5-acetylpyrimidine-4-carboxylic acid is highly polar. It partitions poorly into non-polar organic solvents. If you must extract, use n-Butanol or 2-MeTHF at pH 3.0, but expect lower recovery than precipitation.

Q: Why not use 18-Crown-6 to scavenge Potassium? A: While 18-Crown-6 is highly specific for


, it is toxic, expensive, and difficult to remove from the final product. It is not recommended for pharmaceutical intermediates unless strictly necessary for analytical isolation.

Q: How do I verify the Potassium is gone? A:

  • Qualitative: Flame test (Violet flame = K present).

  • Quantitative: Ion Chromatography (IC) or Atomic Absorption Spectroscopy (AAS).

  • Gravimetric: Sulfated Ash test (residue should be <0.1%).

References

  • ICH Guidelines. Guideline Q3D (R2) on Elemental Impurities.[3] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Ion Exchange Catalysis. Amberlyst® 15 DRY Resin: A green and recyclable catalyst.[4] Der Pharma Chemica, 2011, 3(2): 275-281. [Link]

  • pKa Data. Equilibrium pKa Table (DMSO/Water). Organic Chemistry Data.[5][6] [Link]

Sources

optimizing yield of pyrimido-pyridazine synthesis from potassium salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimido-Pyridazine Synthesis Optimization

Subject: Optimizing Yield and Purity of Pyrimido[4,5-d]pyridazines via Potassium Enolate/Salt Intermediates. To: Research Scientists, Medicinal Chemists, and Process Development Engineers. From: Senior Application Scientist, Heterocyclic Chemistry Division.

Executive Summary & Scope

This technical guide addresses the synthesis of pyrimido[4,5-d]pyridazines , a privileged scaffold in kinase inhibitor discovery (e.g., DHPS inhibitors), specifically focusing on protocols utilizing Potassium Salts (e.g., potassium enolates of 5-acylpyrimidines or potassium salts of


-cyano-ketene dithioacetals) as key intermediates.

While potassium salts offer enhanced nucleophilicity and regiocontrol compared to their neutral counterparts, they introduce specific failure modes: hygroscopic degradation , lattice energy-driven insolubility , and uncontrolled oligomerization . This guide provides a self-validating troubleshooting framework to overcome these bottlenecks.

Critical Process Parameters (The "Why" and "How")

Phase A: The Potassium Salt Precursor

The Science: Potassium cations (


) have a larger ionic radius (1.38 Å) than sodium (

), creating a "softer" ion pair with enolates or thiolates. This increases the reactivity of the anion but also makes the salt more prone to forming tight, insoluble aggregates in non-polar solvents, or absorbing atmospheric moisture (hygroscopicity) which quenches the active species.

Troubleshooting Protocol:

ObservationDiagnosisCorrective Action
Precursor is sticky/gum-like Hydration: The K-salt has absorbed water, leading to partial hydrolysis of the ester/nitrile or protonation of the enolate.Lyophilization: Do not oven dry. Dissolve in minimal water, freeze, and lyophilize to a free-flowing powder. Store under Argon.
Low Solubility in THF/DCM Lattice Energy: The ionic lattice is too strong for low-dielectric solvents.Solvent Switch: Use anhydrous DMF or DMSO . Alternatively, add 18-Crown-6 (1.05 eq) to chelate

and "naked" the anion.
Dark Red/Brown Coloration Oxidation: Enolates are electron-rich and prone to oxidative coupling (dimerization) in air.Degassing: Sparge all solvents with

for 15 mins. Add trace BHT (butylated hydroxytoluene) if the step allows radical scavenging.
Phase B: The Cyclization (Ring Closure)

The Science: The formation of the pyridazine ring usually involves the attack of a hydrazine species on the potassium-activated electrophile (e.g., a 5-acyl group).

  • The Trap: If the pH is too high (due to the basicity of the K-salt), the hydrazine remains unprotonated but the carbonyl carbon is less electrophilic (due to enolate resonance). If the pH is too low, the hydrazine is protonated (

    
    ) and becomes non-nucleophilic.
    

Troubleshooting Protocol:

IssueDiagnosisCorrective Action
Starting Material Remains pH Lock: The reaction mixture is too basic. The K-salt buffers the solution, preventing nucleophilic attack.Buffered Acidification: Add Acetic Acid (AcOH) dropwise until pH ~6-7. This protonates the enolate just enough to activate the carbonyl without killing the hydrazine.
Multiple Spots on TLC Regio-scrambling: Competitive attack at the pyrimidine C2/C4 positions vs. the side chain.Temperature Control: Lower reaction temperature to 0°C for the addition phase, then slowly warm to reflux. Kinetic vs. Thermodynamic control is critical here.

Visualizing the Pathway (Graphviz)

The following diagram illustrates the critical decision points in the reaction of a Potassium Enolate precursor with Hydrazine to form the Pyrimido-pyridazine core.

PyrimidoSynthesis Start Potassium Salt Precursor (Enolate/Thiolate) Solvent Solubilization (DMF/EtOH + Crown Ether?) Start->Solvent Dry Conditions Failure_Wet FAILURE: Hydrolysis/Gummy Solid Start->Failure_Wet Moisture Exposure Reagent Addition of Hydrazine (Nucleophile) Solvent->Reagent Check_pH Check pH (Critical Control Point) Reagent->Check_pH Cyclization Cyclization (Reflux) Check_pH->Cyclization pH 6-7 (Optimal) Failure_Olig FAILURE: Oligomerization (Red Oil) Check_pH->Failure_Olig pH > 10 (Too Basic) Quench Acidic Quench (Precipitation) Cyclization->Quench Product Pyrimido[4,5-d]pyridazine (Solid) Quench->Product Filter & Wash

Caption: Workflow for converting Potassium Salt precursors to Pyrimido-pyridazines, highlighting the critical pH control point to avoid oligomerization.

Frequently Asked Questions (FAQ)

Q1: My potassium salt precursor crashes out immediately upon adding hydrazine hydrate. Why? A: This is the "Salting Out" effect. Hydrazine hydrate is highly polar and water-miscible. If your solvent is ethanol, the sudden increase in polarity combined with the limited solubility of the ionic K-salt causes precipitation before reaction.

  • Fix: Pre-dissolve the hydrazine hydrate in the reaction solvent (diluted) before addition. Alternatively, switch to a biphasic system (Water/Toluene) with a Phase Transfer Catalyst (TBAB) if the chemistry allows.

Q2: I get a yield of ~30%. The literature claims 85%. Where is the loss? A: In pyrimido-pyridazine synthesis, the loss is often in the work-up . The product can form a stable complex with the potassium salts (


 or 

) generated during the reaction, keeping it in the aqueous mother liquor.
  • Fix: Do not rely solely on filtration. After the reaction, adjust pH to 5.0, evaporate the organic solvent, and treat the residue with water. If the solid doesn't form, perform a continuous extraction (Soxhlet) of the solid residue with Ethyl Acetate or CHCl3/MeOH (9:1) to liberate the product from the inorganic salt lattice.

Q3: Can I use Sodium salts instead of Potassium to save cost? A: You can, but expect a drop in yield for sterically hindered substrates. The


 ion is larger and coordinates less tightly to the enolate oxygen than 

, effectively making the enolate "more naked" and nucleophilic. For difficult cyclizations (e.g., forming the [4,5-d] fusion), the Potassium salt is kinetically superior.

Validated Experimental Protocol (Example)

Synthesis of 7-Methyl-pyrimido[4,5-d]pyridazin-4(3H)-one from Potassium Enolate

  • Activation: In a flame-dried flask under Argon, suspend Potassium tert-butoxide (1.1 eq) in anhydrous DMF .

  • Salt Formation: Add the 5-acetyl-4-chloropyrimidine precursor (1.0 eq) at 0°C. Stir for 30 min. Observation: Solution turns yellow/orange (formation of the enolate/active species).

  • Cyclization: Add Hydrazine Hydrate (1.2 eq) dropwise.

    • Critical Step: Monitor pH. If the reaction stalls, add Glacial Acetic Acid (0.5 eq) to buffer the basicity of the generated alkoxide.

  • Heating: Warm to 80°C for 4 hours.

  • Isolation: Pour the mixture onto crushed ice/water (10 volumes). Acidify to pH 5 with 1N HCl. Collect the precipitate by filtration.

  • Purification: Wash the filter cake with cold water (to remove inorganic K-salts) followed by diethyl ether (to remove organic impurities).

References

  • Vertex Pharmaceuticals. (2020). Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement. PMC. Available at: [Link]

    • Relevance: Establishes the utility of the scaffold and general synthetic routes involving hydrazine condens
  • Molecules (MDPI). (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. Available at: [Link]

    • Relevance: Discusses cyclization dynamics and the use of dicarbonyl equivalents similar to the potassium salt p
  • Journal of Heterocyclic Chemistry. (2016). Single-Step Formation of Pyrimido[4,5-d]pyridazines. PubMed. Available at: [Link]

    • Relevance: Provides mechanistic insight into the regioselectivity of the cyclization under basic conditions.[1]

  • Russian Journal of Organic Chemistry. (2008). Heterocyclization reactions using malononitrile dimer. ResearchGate. Available at: [Link]

    • Relevance: Explicitly details the formation and reactivity of Potassium Salts of Malononitrile Dimer, a key precursor for fused pyridazine systems.

Sources

Technical Support Center: Overcoming Steric Hindrance in 5-Acetyl-4-Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 5-acetyl-4-substituted pyrimidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic challenges posed by steric hindrance in this important class of molecules. Pyrimidine derivatives are fundamental scaffolds in numerous pharmaceuticals, and understanding how to functionalize them efficiently is critical for the discovery of new therapeutic agents.

This resource provides in-depth, troubleshooting-focused answers to common questions encountered during the synthesis of these sterically challenging compounds. We will delve into the "why" behind experimental choices, offering field-proven insights to guide your synthetic planning and execution.

Section 1: Foundational Challenges - Understanding Steric Hindrance in the Pyrimidine Core

The core issue in the chemistry of 5-acetyl-4-substituted pyrimidines lies in the electronic and steric properties of the pyrimidine ring itself. The presence of two nitrogen atoms makes the ring electron-deficient, which generally favors nucleophilic aromatic substitution (SNAr). However, the positioning of substituents, particularly the 5-acetyl group, introduces significant steric bulk around the C4 position, hindering the approach of nucleophiles and coupling partners.

Q1: Why are my nucleophilic aromatic substitution (SNAr) reactions at the C4 position of 5-acetyl-4-chloropyrimidine sluggish or failing?

A1: The interplay of electronics and sterics is key to understanding this challenge.

  • Electronic Activation: The pyrimidine ring's nitrogen atoms withdraw electron density, activating the C2, C4, and C6 positions towards nucleophilic attack. This is a favorable electronic factor for SNAr reactions. In principle, attack at C2 and C4 is favored because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atoms, providing stabilization.

  • Steric Hindrance: The 5-acetyl group, while electronically withdrawing, presents a significant steric barrier. This bulky group physically blocks the trajectory of incoming nucleophiles, increasing the activation energy of the reaction. The closer the substituent is to the reaction center, the more pronounced this effect will be.

  • Leaving Group Ability: While the rate-determining step in many SNAr reactions is the initial nucleophilic attack, the nature of the leaving group still plays a role. For halide leaving groups, the order of reactivity is typically F > Cl > Br > I, which is counterintuitive based on acidity but is explained by the high electronegativity of fluorine stabilizing the transition state of the rate-determining addition step. However, for many heterocyclic systems, this "element effect" can be less pronounced or even inverted depending on the reaction mechanism.

Troubleshooting Strategies:

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary kinetic energy to overcome the activation barrier imposed by steric hindrance.

  • Microwave Irradiation: Microwave-assisted synthesis is a highly effective technique for accelerating reactions that are slow under conventional heating. Microwaves provide rapid and uniform heating, often leading to shorter reaction times, higher yields, and cleaner reaction profiles.

  • Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or 1,4-dioxane can help stabilize the charged Meisenheimer intermediate, thereby lowering the activation energy.

  • Stronger Nucleophiles/Bases: Employing more potent nucleophiles or stronger bases can enhance the reaction rate. However, this must be balanced with the potential for side reactions.

Caption: Troubleshooting workflow for sluggish SNAr reactions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of C-C and C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. However, steric hindrance remains a major hurdle.

Q2: My Suzuki-Miyaura coupling yields are low when using a bulky arylboronic acid with a 5-acetyl-4-chloropyrimidine. What can I do?

A2: The success of a Suzuki-Miyaura coupling in a sterically demanding environment hinges on the careful selection of the catalyst system (ligand and palladium precursor) and reaction conditions.

  • The Ligand is Critical: In cases of significant steric hindrance, the choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands are often superior to traditional ligands like PPh₃. These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination step.

    • Buchwald's Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are designed to be both bulky and electron-rich, creating a highly active catalytic species that can accommodate sterically demanding substrates.

    • Hartwig's Ligands: Similarly, ligands developed by the Hartwig group, including bulky trialkylphosphines, have shown remarkable activity in challenging coupling reactions.

  • Palladium Precatalyst: While Pd(PPh₃)₄ is a common choice, it may not be the most effective for sterically hindered substrates. Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a suitable ligand often provide higher activity.

  • Base and Solvent: The choice of base and solvent system is also crucial. A common and effective combination is K₂CO₃ or K₃PO₄ in a solvent mixture such as 1,4-dioxane/water.

Troubleshooting Strategies & Protocol:

ParameterStandard ConditionsFor Sterically Hindered SubstratesRationale
Ligand PPh₃XPhos, SPhos, RuPhosBulky, electron-rich ligands enhance catalytic activity.
Pd Source Pd(PPh₃)₄Pd₂(dba)₃, Pd(OAc)₂More active precatalysts.
Base Na₂CO₃K₃PO₄, Cs₂CO₃Stronger inorganic bases can be more effective.
Solvent Toluene, DME1,4-Dioxane/H₂O, THF/H₂OAqueous mixtures can accelerate the reaction.
Temperature 80-100 °C100-120 °C or MicrowaveOvercomes the activation energy barrier.

Experimental Protocol: Microwave-Assisted Suzuki Coupling

  • To a microwave vial, add the 5-acetyl-4-chloropyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Add K₃PO₄ (2.0-3.0 equiv.).

  • De-gas the vial by purging with an inert gas (e.g., argon or nitrogen).

  • Add a de-gassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and heat in a microwave reactor at 100-150 °C for 15-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Q3: I'm attempting a Buchwald-Hartwig amination with a secondary amine and a 5-acetyl-4-substituted pyrimidine, but the reaction is not proceeding. What are the likely causes and solutions?

A3: Buchwald-Hartwig amination of sterically hindered heteroaryl halides is a well-established but often challenging transformation. Success relies heavily on the catalyst system.

  • Catalyst System is Key: Similar to Suzuki couplings, the choice of a bulky, electron-rich phosphine ligand is crucial for promoting the catalytic cycle, particularly the challenging reductive elimination step that forms the C-N bond.

    • Recommended Ligands: For coupling with secondary amines, ligands like XPhos, BrettPhos, and RuPhos are often highly effective.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and potassium tert-butoxide (KOt-Bu) are common choices.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are generally preferred over Pd(PPh₃)₄.

Troubleshooting Strategies:

  • Ligand Screening: If one ligand fails, screen a panel of bulky biarylphosphine ligands.

  • Base Optimization: The choice of base can significantly impact the reaction outcome. If KOt-Bu is not effective, consider NaHMDS or LiHMDS.

  • Solvent: Anhydrous, non-polar, aprotic solvents like toluene or 1,4-dioxane are typically used.

  • Temperature: These reactions often require elevated temperatures (80-110 °C). Microwave irradiation can also be beneficial.

G cluster_1 Buchwald-Hartwig Amination Decision Tree Start Failed Buchwald-Hartwig Reaction Ligand Screen Bulky Ligands (XPhos, BrettPhos, RuPhos) Start->Ligand Base Optimize Base (KOt-Bu, NaHMDS, LiHMDS) Ligand->Base Temp_Solvent Adjust Temperature & Solvent (Toluene, Dioxane) Base->Temp_Solvent Success Successful C-N Coupling Temp_Solvent->Success Reconsider Reconsider Synthetic Route Temp_Solvent->Reconsider

Validation & Comparative

Technical Guide: 1H NMR Validation of Potassium 5-acetylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural validation of Potassium 5-acetylpyrimidine-4-carboxylate , focusing on 1H NMR spectroscopy. This guide is designed for medicinal chemists and process development scientists requiring a robust method to distinguish the target salt from its ester precursor and free acid forms.

Executive Summary

Potassium 5-acetylpyrimidine-4-carboxylate is a critical heterocyclic building block, often employed in the synthesis of fused ring systems (e.g., pyrimido[4,5-d]pyrimidines) and kinase inhibitors.

The primary challenge in characterizing this compound is distinguishing the potassium salt from the free acid (which may precipitate at low pH) and the ethyl ester precursor (incomplete hydrolysis). This guide provides a comparative spectral analysis to validate the salt form, ensuring the removal of the ethyl group and the stability of the pyrimidine ring in an aqueous (D₂O) environment.

Key Validation Criteria:

  • Disappearance of ethyl ester multiplets (4.4 ppm, 1.4 ppm).

  • Retention of the acetyl singlet (~2.6 ppm).

  • Deshielding of Pyrimidine H2/H6 protons due to the electron-deficient ring system.

Structural Analysis & Proton Assignment

The pyrimidine core acts as a strong electron-withdrawing group, significantly deshielding the ring protons. The 4-position carboxylate (anion) and 5-position acetyl group create a unique electronic environment.

Molecule Structure & Numbering
  • Position 2 (H2): Located between two nitrogen atoms (

    
    ). This is the most electron-deficient position.[1]
    
  • Position 6 (H6): Adjacent to

    
     and the acetyl group at 
    
    
    
    .
  • Acetyl (

    
    -COCH₃):  Methyl ketone singlet.
    
  • Carboxylate (

    
    -COO⁻):  The anionic functionality (no proton signal in salt form).
    
Comparative Chemical Shift Data

The following table contrasts the expected shifts of the Target Salt (in D₂O) against its Precursor (in CDCl₃) and Free Acid (in DMSO-


).
Proton AssignmentTarget: K+ Salt Precursor: Ethyl Ester Alternative: Free Acid Multiplicity
Solvent D₂O CDCl₃ DMSO-

H2 (Ring) 9.10 – 9.25 ppm 9.35 – 9.45 ppm9.20 – 9.30 ppmSinglet (s)
H6 (Ring) 8.95 – 9.10 ppm 9.15 – 9.25 ppm9.05 – 9.15 ppmSinglet (s)
Acetyl (-CH₃) 2.65 – 2.75 ppm 2.60 – 2.70 ppm2.55 – 2.65 ppmSinglet (s)
Ester (-OCH₂-) Absent4.40 – 4.50 ppmAbsentQuartet (q)
Ester (-CH₃) Absent1.35 – 1.45 ppmAbsentTriplet (t)
Acid (-COOH) AbsentAbsent13.0 – 14.0 ppmBroad (br s)

Note on H2 vs H6: H2 is typically more deshielded than H6 due to the flanking nitrogen atoms. However, the exact order can flip depending on concentration and pH in D₂O. The key validation is the presence of two distinct low-field singlets in the aromatic region.

Experimental Protocols

Protocol A: Sample Preparation (Hygroscopic Salt)

Potassium salts of pyrimidines are often hygroscopic. Improper handling leads to water peak broadening (HDO) that can obscure signals.

  • Drying: Dry the solid product in a vacuum oven at 40°C for 4 hours prior to analysis to minimize water content.

  • Solvent: Use D₂O (99.9% D) .

    • Why? The salt is highly soluble in water but poorly soluble in CDCl₃. DMSO-

      
       can be used, but D₂O is preferred to mimic physiological conditions and avoid solubility issues with inorganic potassium residues.
      
  • Internal Standard: Use TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt) instead of TMS.

    • Why? TMS is insoluble in D₂O. TSP provides a reference peak at 0.00 ppm.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL D₂O.

Protocol B: Synthesis & Hydrolysis Pathway

The following workflow illustrates the generation of the salt from the ethyl ester, highlighting the critical hydrolysis step validated by NMR.

G Ester Precursor (Ethyl Ester) Reaction Hydrolysis (KOH / EtOH / H2O) Ester->Reaction Reflux 1h Salt Target Product (Potassium Salt) Reaction->Salt Evaporation NMR Validation (1H NMR in D2O) Salt->NMR Dissolve

Figure 1: Synthesis and validation workflow for Potassium 5-acetylpyrimidine-4-carboxylate.

Troubleshooting & Impurity Analysis

When analyzing the spectrum, specific impurities often appear due to the synthesis method (ethanol solvent) or degradation (decarboxylation).

Common Impurities Table
ImpurityChemical Shift (D₂O)OriginRemediation
Ethanol 1.17 (t), 3.65 (q)Trapped solvent from hydrolysisVacuum dry >6h at 50°C.
Potassium Acetate 1.90 (s)Hydrolytic cleavage of acetyl group (harsh conditions)Control reaction temp <60°C.
Decarboxylated Product ~8.8 - 9.0 (m)Loss of CO₂ (Acidic workup)Maintain pH > 7; Avoid strong acids.
HDO (Water) ~4.79 ppmHygroscopic nature / SolventUse solvent suppression pulse sequence.
Critical Distinction: Salt vs. Free Acid

If the sample pH drops (e.g., using unbuffered D₂O with acidic impurities), the Free Acid may form.

  • Observation: In the Free Acid, the H2/H6 peaks will shift slightly downfield (deshielded) compared to the salt due to the protonation of the carboxylate reducing its electron-donating resonance effect.

  • Test: Add 1 drop of KOD/D₂O solution to the NMR tube. If peaks shift upfield (shielded) and sharpen, the original sample contained free acid.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[2] (General Pyrimidine Shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for Pyrimidine and Ethyl Ester derivatives).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (2024). Compound Summary: Pyrimidine-4-carboxylic acid derivatives. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 5-Acetyl vs. 4-Acetyl Pyrimidine Isomers by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the realm of medicinal chemistry and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Pyrimidine scaffolds are ubiquitous in pharmaceuticals, and a subtle difference in the position of a substituent can drastically alter a molecule's biological activity. This guide provides a comprehensive, in-depth comparison of 5-acetylpyrimidine and 4-acetylpyrimidine, focusing on the definitive analytical techniques offered by Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the nuances of ¹H and ¹³C NMR and explore the power of two-dimensional techniques like HMBC and NOESY to unambiguously differentiate these isomers. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reliable methodology for the structural characterization of substituted pyrimidines.

The Challenge: Isomeric Ambiguity

The core challenge in distinguishing between 4-acetylpyrimidine and 5-acetylpyrimidine lies in their identical molecular formula and mass, rendering mass spectrometry alone insufficient for definitive identification. While other analytical techniques such as chromatography may show different retention times, NMR spectroscopy provides the most detailed and unambiguous structural information.

¹H and ¹³C NMR: The First Line of Analysis

One-dimensional ¹H and ¹³C NMR spectra offer the initial and often most straightforward clues to differentiate between the two isomers. The electronic environment of each proton and carbon atom is unique to its position on the pyrimidine ring, leading to distinct chemical shifts and coupling patterns.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-acetylpyrimidine and 5-acetylpyrimidine in CDCl₃. These predictions were generated using a combination of database and machine-learning algorithms.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃

Proton4-Acetylpyrimidine5-AcetylpyrimidineKey Differentiator
H2~9.45 (s)~9.30 (s)Chemical Shift
H4-~9.15 (s)Presence/Absence & Multiplicity
H5~8.05 (d)-Presence/Absence & Multiplicity
H6~9.20 (d)~9.15 (s)Multiplicity
CH₃~2.70 (s)~2.65 (s)Minor Chemical Shift Difference

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Carbon4-Acetylpyrimidine5-AcetylpyrimidineKey Differentiator
C2~159.0~157.5Chemical Shift
C4~155.5~159.5Chemical Shift & Presence of Quaternary Carbon
C5~121.0~130.0Chemical Shift & Presence of Quaternary Carbon
C6~158.0~159.5Chemical Shift
C=O~198.0~197.5Minor Chemical Shift Difference
CH₃~26.5~26.0Minor Chemical Shift Difference
Interpreting the 1D NMR Data

For 4-Acetylpyrimidine:

  • ¹H NMR: The most telling feature is the presence of two doublets in the aromatic region, corresponding to H5 and H6. The coupling between these two adjacent protons will be a small, typical meta-coupling constant (J ≈ 2-3 Hz). H2 will appear as a singlet, being isolated from other protons.

  • ¹³C NMR: The carbon spectrum will show four distinct signals for the pyrimidine ring carbons. C4 will be a quaternary carbon, and its chemical shift will be significantly influenced by the directly attached acetyl group.

For 5-Acetylpyrimidine:

  • ¹H NMR: The spectrum will be simpler in the aromatic region, showing three singlets for H2, H4, and H6. The absence of any coupling between the ring protons is a key indicator of the 5-substitution pattern.

  • ¹³C NMR: Similar to the 4-isomer, there will be four signals for the ring carbons. However, in this case, C5 will be the quaternary carbon. The chemical shifts of C4 and C6 will be identical due to the symmetry of the molecule.

Definitive Confirmation with 2D NMR

While 1D NMR provides strong evidence, two-dimensional NMR techniques offer irrefutable proof of the acetyl group's position. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful in this context.

HMBC: Mapping Long-Range Connectivity

The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[3] This is the key to definitively linking the acetyl group to the pyrimidine ring.

Expected Key HMBC Correlations:

  • 4-Acetylpyrimidine: A crucial correlation will be observed between the methyl protons (CH₃) of the acetyl group and the quaternary carbon C4 of the pyrimidine ring. Additionally, correlations between the methyl protons and the carbonyl carbon (C=O) will be present.

  • 5-Acetylpyrimidine: In this isomer, the key HMBC correlation will be between the methyl protons (CH₃) and the quaternary carbon C5.

The presence or absence of these specific correlations provides unambiguous evidence for the position of the acetyl group.

NOESY: Through-Space Correlations

The NOESY experiment identifies protons that are close to each other in space, regardless of their bonding connectivity.[4] This can be used as a secondary confirmation method.

Expected Key NOESY Correlations:

  • 4-Acetylpyrimidine: The methyl protons of the acetyl group are expected to show a NOESY correlation with the proton at the 5-position (H5).

  • 5-Acetylpyrimidine: The methyl protons will show NOESY correlations with the protons at both the 4- and 6-positions (H4 and H6).

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the acetylpyrimidine sample.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C{¹H} NMR:

  • Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, as ¹³C is less sensitive.

HMBC:

  • Pulse Program: Standard gradient-selected HMBC (e.g., 'hmbcgplpndqf').

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-220 ppm.

  • Long-Range Coupling Delay (D6): Optimized for a J-coupling of 8 Hz (e.g., 62.5 ms).

  • Number of Scans per Increment: 8-16.

  • Number of Increments: 256-512.

NOESY:

  • Pulse Program: Standard gradient-selected NOESY (e.g., 'noesygpph').

  • Spectral Width (F2 and F1): 12-16 ppm.

  • Mixing Time (D8): 0.5-1.0 seconds.

  • Number of Scans per Increment: 8-16.

  • Number of Increments: 256-512.

Visualizing the Logic: Workflow and Key Correlations

The following diagrams illustrate the workflow for distinguishing the isomers and the key NMR correlations.

G cluster_workflow Isomer Differentiation Workflow Start Unknown Acetylpyrimidine Sample Acquire1D Acquire ¹H and ¹³C NMR Start->Acquire1D Analyze1D Analyze ¹H Coupling Patterns and ¹³C Chemical Shifts Acquire1D->Analyze1D Hypothesis Formulate Hypothesis: 4-acetyl or 5-acetyl? Analyze1D->Hypothesis Acquire2D Acquire 2D NMR (HMBC & NOESY) Hypothesis->Acquire2D Analyze2D Analyze Key HMBC and NOESY Correlations Acquire2D->Analyze2D Conclusion Definitive Structure Assignment Analyze2D->Conclusion

Caption: Workflow for the differentiation of acetylpyrimidine isomers.

Caption: Key distinguishing HMBC and NOESY correlations.

Conclusion

The differentiation of 4-acetylpyrimidine and 5-acetylpyrimidine is a classic example of the power of NMR spectroscopy in resolving isomeric ambiguity. While 1D ¹H and ¹³C NMR provide strong initial indications based on chemical shifts and coupling patterns, the unambiguous assignment relies on the definitive connectivity information provided by 2D HMBC and the spatial proximity information from NOESY experiments. By following the systematic approach and experimental protocols outlined in this guide, researchers can confidently and accurately determine the structure of their acetylpyrimidine isomers, ensuring the integrity of their research and the safety and efficacy of potential pharmaceutical candidates.

References

  • ACD/Labs NMR Predictor. Advanced Chemistry Development, Inc. [Link]

  • Bax, A., & Summers, M. F. (1986). ¹H and ¹³C assignments from sensitivity-enhanced detection of heteronuclear multiple-bond connectivity by 2D multiple quantum NMR. Journal of the American Chemical Society, 108(8), 2093-2094. [Link]

  • Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. [Link]

  • nmrdb.org. An open-source database and prediction tool for NMR spectroscopy. [Link]

  • Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

Sources

Comparative Guide: 5-Acetylpyrimidine-4-Carboxylic Acid vs. Potassium Salt

[1]

Executive Summary

In pharmaceutical and agrochemical development, the choice between a free acid and its salt form is a critical decision that impacts solubility, bioavailability, and processing stability.

  • 5-Acetylpyrimidine-4-carboxylic acid (Free Acid): A crystalline organic solid characterized by a specific melting point range (typically 200–250°C) accompanied by decomposition.[1] It exhibits lower aqueous solubility but higher permeability potential.

  • Potassium 5-acetylpyrimidine-4-carboxylate (Potassium Salt): An ionic species with a significantly higher thermal stability threshold (often >300°C), decomposing before melting.[1] It offers superior aqueous solubility but requires strict humidity control due to hygroscopicity.

This guide details the structural implications, thermal analysis protocols, and synthesis pathways to differentiate these two forms.

Physicochemical Profile & Comparative Data

The following table contrasts the estimated and observed properties based on structural analogs and patent literature (e.g., US Patent 5098462A).

Feature5-Acetylpyrimidine-4-Carboxylic Acid (Free Acid)Potassium 5-Acetylpyrimidine-4-Carboxylate (Salt)
Molecular Formula C₇H₆N₂O₃C₇H₅KN₂O₃
Molecular Weight 166.13 g/mol 204.22 g/mol
Physical State White to off-white crystalline solidWhite to pale yellow hygroscopic powder
Melting Point (MP) ~200–230°C (Decomposes) >300°C (Decomposes)
Thermal Behavior Sharp endotherm followed by decompositionBroad decomposition exotherm; no distinct melt
Solubility (Water) Low to Moderate (pH dependent)High (Ionic dissociation)
pKa (Predicted) ~3.5 (Carboxylic acid)N/A (Fully ionized in solution)
Primary Utility Synthetic intermediate, lipophilic precursorAqueous formulation, coupling reaction substrate

Note on Data: Specific melting points for this exact derivative are often proprietary. The values above are projected from analogous pyrimidine carboxylic acids (e.g., Pyrimidine-4-carboxylic acid, MP ~230°C).[1]

Thermal Analysis & Behavior

Understanding the thermal transition is crucial for solid-state characterization.[1] The free acid and salt exhibit distinct thermodynamic profiles.

Mechanism of Thermal Transition[1]
  • Free Acid: The crystal lattice is held together by intermolecular hydrogen bonds (COOH···N and COOH···O=C). Heating disrupts these non-covalent interactions, leading to a melting event often immediately followed by decarboxylation (loss of CO₂).

  • Potassium Salt: The lattice is stabilized by strong electrostatic interactions (ionic bonds) between the carboxylate anion (

    
    ) and potassium cation (
    
    
    ). The energy required to break this lattice exceeds the thermal stability of the organic framework, resulting in decomposition (charring) before a liquid phase is formed.
Thermal Analysis Workflow

The following DOT diagram illustrates the decision logic for characterizing these materials using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

ThermalAnalysisStartSample: 5-Acetylpyrimidine-4-COOH (or K-Salt)TGAStep 1: TGA Analysis(10°C/min, N2)Start->TGADSCStep 2: DSC Analysis(Crimped Pan, 5°C/min)Start->DSCResultAcidResult (Free Acid):Mass loss onset ~210°C (Decarboxylation)Sharp Endotherm (Melt) just priorTGA->ResultAcidSignificant Mass LossResultSaltResult (Potassium Salt):No mass loss <280°CNo melting endothermExothermic decomp >300°CTGA->ResultSaltStable MassDSC->ResultAcidEndothermDSC->ResultSaltExotherm/Flat

Figure 1: Thermal characterization workflow differentiating free acid from salt forms.

Experimental Protocols

Synthesis of 5-Acetylpyrimidine-4-Carboxylic Acid

Derived from the hydrolysis of the ethyl ester intermediate as described in patent literature.[1]

Reagents:

  • Ethyl 4-(1,1-diethoxyethyl)-5-pyrimidinecarboxylate[1][2]

  • Sulfuric Acid (H₂SO₄)

  • Dichloromethane (DCM)

  • Water[2][3]

Protocol:

  • Precursor Preparation: Dissolve Ethyl 4-(1,1-diethoxyethyl)-5-pyrimidinecarboxylate in DCM.

  • Acid Hydrolysis: Add dilute sulfuric acid to the solution. Stir at Room Temperature (RT) for approximately 7 hours.

  • Isolation: The free acid precipitates or is extracted.

  • Purification: Filter the resulting solid, rinse copiously with water to remove residual acid, and dry under vacuum at 40°C.

  • Validation: Confirm structure via ¹H-NMR (look for disappearance of ethyl signals) and MP determination.

Preparation of Potassium Salt

Protocol:

  • Dissolution: Suspend 1.0 equivalent of 5-acetylpyrimidine-4-carboxylic acid in methanol.

  • Neutralization: Add 1.0 equivalent of Potassium Hydroxide (KOH) or Potassium tert-butoxide (t-BuOK) solution dropwise.[1]

  • Reaction: Stir for 30 minutes until the solution becomes clear (salt formation).

  • Isolation: Evaporate solvent under reduced pressure or precipitate by adding an anti-solvent (e.g., diethyl ether).

  • Drying: Dry the salt in a desiccator (hygroscopic) to constant weight.

Implications for Development

Solubility & Bioavailability[1]
  • Formulation: The Potassium Salt is the preferred candidate for aqueous formulations (IV/oral solutions) due to rapid dissolution.

  • Permeability: The Free Acid is more lipophilic, making it suitable for passive transport across membranes or as a solid dispersion in lipid-based carriers.

Stability & Storage[1][6]
  • Free Acid: Generally stable at room temperature. Store in a cool, dry place.

  • Potassium Salt: Highly hygroscopic . Exposure to moisture can lead to deliquescence (absorbing water until it dissolves). Must be stored in tightly sealed containers with desiccants.

Processing
  • Milling/Grinding: The salt's high melting point prevents melting during high-energy milling, but its hygroscopicity requires humidity-controlled environments (e.g., <30% RH).[1]

References

  • US Patent 5098462A . Substituted semi-carbazones and related compounds. (1992). Describes the synthesis of 5-acetyl-4-pyrimidinecarboxylic acid (Example 35). Link

  • PubChem Compound Summary . Pyrimidine-4-carboxylic acid.[1][2][4] National Center for Biotechnology Information. (2024).[5] Provides comparative data for the unsubstituted analog. Link

  • Zhichkin, P., et al. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis (2002). Discusses pyrimidine carboxylate chemistry. Link

  • Doc Brown's Chemistry . Melting points and boiling points of carboxylic acids. Explains the general trend of dimerization and salt formation effects on melting points. Link

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrimidine Carboxylate Salts

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, mass spectrometry is an indispensable tool for molecular characterization. The fragmentation patterns observed provide a veritable fingerprint of a molecule's structure. This guide offers an in-depth technical comparison of the mass spectrometric behavior of pyrimidine carboxylate salts, providing insights into their fragmentation pathways and the factors influencing them. By understanding these patterns, researchers can more accurately identify and characterize these important heterocyclic compounds.

The Fundamentals of Electrospray Ionization Mass Spectrometry (ESI-MS) of Pyrimidine Carboxylate Salts

Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for the analysis of polar and ionic compounds such as pyrimidine carboxylate salts. In the negative ion mode, the carboxylate salt readily exists as a deprotonated molecule [M-H]⁻, the pyrimidine carboxylate anion. This anion is then subjected to collision-induced dissociation (CID) in the mass spectrometer, leading to the formation of characteristic fragment ions. The fragmentation pathways are dictated by the inherent stability of the pyrimidine ring, the position of the carboxylate group, and the nature of any substituents on the ring.

The Primary Fragmentation Pathway: Decarboxylation

For pyrimidine carboxylate anions, the most prominent and mechanistically significant fragmentation pathway is the loss of carbon dioxide (CO₂), a process known as decarboxylation. This neutral loss of 44 Da is a hallmark of many carboxylate ions and is driven by the formation of a stable carbanion.

The propensity for decarboxylation is influenced by the position of the carboxylate group on the pyrimidine ring and the presence of other substituents. The stability of the resulting pyrimidine carbanion is a key determinant of the ease of this fragmentation.

Ring Cleavage and Rearrangements: Unraveling the Pyrimidine Core

Following or competing with decarboxylation, the pyrimidine ring itself can undergo fragmentation. These pathways are often more complex and can provide valuable structural information. Common ring fragmentation mechanisms for pyrimidine-containing compounds include the loss of small neutral molecules such as hydrogen cyanide (HCN), cyanamide (CH₂N₂), and isocyanic acid (HNCO). The specific losses observed are highly dependent on the substitution pattern of the pyrimidine ring.

Comparative Fragmentation Analysis: Pyrimidine Carboxylate Salts vs. Alternative Structures

To truly appreciate the unique fragmentation characteristics of pyrimidine carboxylate salts, it is instructive to compare them with other aromatic and heterocyclic carboxylates.

Pyrimidine Carboxylate vs. Benzoate

Benzoate, the deprotonated form of benzoic acid, also undergoes facile decarboxylation to yield the phenyl anion. However, the subsequent fragmentation of the phenyl anion is less complex than that of the pyrimidine anion. The presence of the two nitrogen atoms in the pyrimidine ring introduces additional, lower-energy fragmentation pathways involving the expulsion of nitrogen-containing species, which are absent in the fragmentation of the phenyl anion.

Pyrimidine Carboxylate vs. Pyridine Carboxylate

Pyridine carboxylates, containing a single nitrogen atom in the aromatic ring, represent an intermediate case. Like pyrimidine carboxylates, they undergo decarboxylation. The resulting pyridyl anion can then fragment, but the pathways are generally less diverse than those observed for the pyrimidinyl anion due to the presence of only one nitrogen atom.

The table below summarizes the key fragmentation pathways for these classes of compounds.

Compound ClassPrimary FragmentationKey Secondary FragmentsDistinguishing Features
Pyrimidine Carboxylate Decarboxylation (-44 Da)Losses of HCN, CH₂N₂, HNCOMultiple nitrogen-containing neutral losses from the ring.
Benzoate Decarboxylation (-44 Da)Limited further fragmentationStable aromatic ring leads to less extensive secondary fragmentation.
Pyridine Carboxylate Decarboxylation (-44 Da)Loss of HCNFewer nitrogen-containing neutral loss pathways compared to pyrimidine.

The Influence of the Cation: A Subtle but Significant Role

While the fragmentation is primarily a feature of the pyrimidine carboxylate anion, the cation present in the salt can have a subtle influence on the observed mass spectrum. In ESI-MS, it is not uncommon to observe adduct ions, such as [M-H+2Na]⁺ or [M-H+2K]⁺. The stability of these adducts and their propensity to fragment can be influenced by the size and charge density of the cation. However, in negative ion mode CID experiments, the primary focus remains on the fragmentation of the deprotonated molecule.

Experimental Protocols

Sample Preparation for ESI-MS Analysis
  • Dissolution: Dissolve the pyrimidine carboxylate salt in a suitable solvent system. A mixture of methanol and water (1:1 v/v) is often a good starting point.

  • Concentration: The optimal concentration is typically in the low micromolar to nanomolar range. A starting concentration of 10 µg/mL is recommended.

  • Additives: For negative ion mode, the addition of a small amount of a basic modifier like ammonium hydroxide can sometimes enhance deprotonation, although for salts, this is often unnecessary.

ESI-MS/MS Analysis Workflow

A standardized workflow is crucial for obtaining reproducible and comparable fragmentation data.

ESI_MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Pyrimidine Carboxylate Salt Dissolution Dissolve in MeOH/H₂O Sample->Dissolution Dilution Dilute to ~10 µg/mL Dissolution->Dilution Infusion Infuse into ESI Source Dilution->Infusion MS1 MS1 Scan (Full Scan) Identify [M-H]⁻ Infusion->MS1 Isolation Isolate [M-H]⁻ Ion MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Product Ion Scan) Acquire Fragmentation Spectrum CID->MS2 Interpretation Interpret Fragmentation Pattern MS2->Interpretation Comparison Compare with Reference Spectra/ Alternative Structures Interpretation->Comparison

Caption: Experimental workflow for ESI-MS/MS analysis of pyrimidine carboxylate salts.

Visualizing the Fragmentation Pathways

The fragmentation of a representative pyrimidine-4-carboxylate anion is depicted below, highlighting the primary decarboxylation and subsequent ring cleavage.

Fragmentation_Pathway cluster_main Fragmentation of Pyrimidine-4-Carboxylate Anion cluster_decarboxylation Decarboxylation cluster_ring_cleavage Ring Cleavage Parent [Pyrimidine-4-carboxylate]⁻ (m/z 123) Node_CO2 Loss of CO₂ Parent->Node_CO2 Fragment1 [Pyrimidin-4-yl]⁻ (m/z 79) Node_CO2->Fragment1 -44 Da Node_HCN Loss of HCN Fragment1->Node_HCN Fragment2 [C₃H₂N]⁻ (m/z 52) Node_HCN->Fragment2 -27 Da

A Comparative Guide to the Crystallography of Potassium 5-Acetylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the crystallographic data for potassium 5-acetylpyrimidine-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into a hypothetical, yet scientifically grounded, experimental protocol for obtaining this crystal structure. Furthermore, it offers a comparative analysis with the known crystal structure of pyrimidine-4-carboxylic acid, providing valuable context and insights into the solid-state properties of this class of compounds.

Introduction: The Significance of Pyrimidine Carboxylates

Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a carboxylate group at the 4-position and an acetyl group at the 5-position of the pyrimidine ring creates a molecule with significant potential for forming diverse supramolecular architectures through hydrogen bonding, coordination to metal ions, and π-π stacking interactions. Understanding the crystal structure of the potassium salt of this compound is crucial for controlling its solid-state properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.

This guide will first propose a robust experimental workflow for the synthesis and crystallization of potassium 5-acetylpyrimidine-4-carboxylate. Subsequently, a detailed comparative analysis will be presented, contrasting the anticipated structural features of the target compound with the experimentally determined crystal structure of pyrimidine-4-carboxylic acid.

Experimental Section: A Proposed Pathway to Crystalline Potassium 5-Acetylpyrimidine-4-carboxylate

While the crystal structure of potassium 5-acetylpyrimidine-4-carboxylate is not publicly available in the Cambridge Structural Database (CSD)[1][2][3][4][5], a plausible experimental approach for its synthesis and crystallization can be devised based on established organic synthesis and crystallization methodologies.[6][7]

Synthesis of 5-Acetylpyrimidine-4-carboxylic Acid

A potential synthetic route to the parent acid, 5-acetylpyrimidine-4-carboxylic acid, could involve a multi-step process starting from readily available precursors. One conceptual approach is outlined below:

G cluster_synthesis Synthesis of 5-Acetylpyrimidine-4-carboxylic Acid start Acetylacetone & Formamidine Acetate step1 Condensation to form 5-acetyl-4-methylpyrimidine start->step1 step2 Oxidation of the methyl group to a carboxylic acid step1->step2 product 5-Acetylpyrimidine-4-carboxylic Acid step2->product

Figure 1: Proposed synthetic workflow for 5-acetylpyrimidine-4-carboxylic acid.
Formation and Crystallization of the Potassium Salt

The potassium salt can be readily formed by reacting the synthesized 5-acetylpyrimidine-4-carboxylic acid with an equimolar amount of a suitable potassium base, such as potassium hydroxide or potassium carbonate, in an appropriate solvent. The subsequent crystallization is a critical step to obtain high-quality single crystals suitable for X-ray diffraction.

Detailed Crystallization Protocol: Vapor Diffusion

Vapor diffusion is a gentle and effective method for growing high-quality crystals of organic salts.

  • Preparation of the Salt Solution:

    • Dissolve 100 mg of 5-acetylpyrimidine-4-carboxylic acid in a minimal amount of a "good" solvent in which the potassium salt is soluble (e.g., methanol or water).

    • Add an equimolar amount of potassium hydroxide solution dropwise while stirring.

    • Filter the resulting solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Setting up the Crystallization Chamber:

    • Place the vial containing the salt solution inside a larger, sealed chamber.

    • Add a larger volume of an "anti-solvent" to the outer chamber. The anti-solvent should be miscible with the "good" solvent but one in which the salt has low solubility (e.g., isopropanol or acetone).

  • Crystal Growth:

    • Slow diffusion of the anti-solvent vapor into the salt solution will gradually decrease the solubility of the potassium 5-acetylpyrimidine-4-carboxylate, leading to the formation of crystals over several days to weeks.

G cluster_crystallization Vapor Diffusion Crystallization Workflow prep Prepare Saturated Solution of Potassium Salt setup Place Solution in a Sealed Chamber with Anti-Solvent prep->setup diffuse Slow Vapor Diffusion of Anti-Solvent setup->diffuse nucleate Supersaturation and Crystal Nucleation diffuse->nucleate grow Crystal Growth nucleate->grow harvest Harvest and Analyze Crystals grow->harvest

Figure 2: Step-by-step workflow for vapor diffusion crystallization.

Comparative Analysis: Potassium 5-Acetylpyrimidine-4-carboxylate vs. Pyrimidine-4-carboxylic Acid

To anticipate the crystal structure of potassium 5-acetylpyrimidine-4-carboxylate, we can draw comparisons with the known crystal structure of pyrimidine-4-carboxylic acid.[8]

Crystallographic Data Comparison

The following table summarizes the known crystallographic data for pyrimidine-4-carboxylic acid and provides a predictive comparison for the target potassium salt.

ParameterPyrimidine-4-carboxylic Acid[8]Predicted: Potassium 5-Acetylpyrimidine-4-carboxylate
Formula C₅H₄N₂O₂C₇H₅KN₂O₃
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/mLikely a centrosymmetric space group (e.g., P2₁/c, C2/c)
Unit Cell Dimensions a = 6.0080(12) Å, b = 6.3519(13) Å, c = 7.4834(15) Å, β = 112.20(3)°Expected increase in unit cell volume due to the acetyl group and K⁺ ion
Key Interactions O—H···N hydrogen bondsIonic interactions (K⁺···O), C—H···O hydrogen bonds, potential π-π stacking
Supramolecular Interactions: A Shift from Hydrogen Bonding to Ionic Interactions

The crystal structure of pyrimidine-4-carboxylic acid is dominated by O—H···N hydrogen bonds, where the carboxylic acid proton interacts with a nitrogen atom of an adjacent pyrimidine ring, forming chains.[8]

In contrast, for potassium 5-acetylpyrimidine-4-carboxylate, the primary intermolecular forces will be the ionic interactions between the potassium cation (K⁺) and the carboxylate anion (COO⁻). The potassium ion is expected to have a high coordination number, interacting with multiple oxygen atoms from the carboxylate and acetyl groups of neighboring molecules. This will likely lead to a more complex, three-dimensional coordination network.

G cluster_pyrimidine_acid Pyrimidine-4-carboxylic Acid Interactions cluster_potassium_salt Potassium 5-Acetylpyrimidine-4-carboxylate Interactions mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···N Hydrogen Bond K_ion K⁺ Ion anion1 Anion 1 K_ion->anion1 Ionic Interaction (K⁺···O) anion2 Anion 2 K_ion->anion2 Ionic Interaction (K⁺···O) anion3 Anion 3 K_ion->anion3 Ionic Interaction (K⁺···O)

Figure 3: Comparison of dominant intermolecular interactions.

The presence of the acetyl group at the 5-position introduces an additional potential hydrogen bond acceptor (the carbonyl oxygen) and a methyl group that can participate in weaker C—H···O interactions. These additional interactions, along with potential π-π stacking of the pyrimidine rings, will contribute to the overall stability and packing of the crystal lattice.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the crystal structure of potassium 5-acetylpyrimidine-4-carboxylate. By outlining a plausible experimental workflow for its synthesis and crystallization and conducting a comparative analysis with the known structure of pyrimidine-4-carboxylic acid, we have highlighted the key structural features and intermolecular interactions that are likely to be present in the crystal lattice of the target compound. The transition from a hydrogen-bonded network in the parent acid to a coordination network dominated by ionic interactions in the potassium salt is a key takeaway. This in-depth understanding is invaluable for researchers in the field of drug development and materials science, where control over the solid-state properties of molecular compounds is paramount.

References

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved February 15, 2026, from [Link]

  • DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). Retrieved February 15, 2026, from [Link]

  • Chemistry World. (n.d.). CCDC. Retrieved February 15, 2026, from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 29). Cambridge Structural Database. [Link]

  • Starosta, R., & Leciejewicz, J. (2012). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2173. [Link]

  • Battilocchio, C., Hawkins, J. M., & Ley, S. V. (2014). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Organic Letters, 16(15), 4006–4009. [Link]

  • Mohamed-Ezzat, R. A., Kariuki, B. M., & Azzam, R. A. (2023). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 4), 331–334. [Link]

  • MDPI. (2024). Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. Molecules, 29(3), 573. [Link]

  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720–722. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.